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Core Science & Biosynthesis

Foundational

CAS number and safety data sheet for 2-azabicyclo[2.2.2]octan-5-one

An In-depth Technical Guide to 2-Azabicyclo[2.2.2]octan-5-one: Synthesis, Application, and Safe Handling Authored by: A Senior Application Scientist Compound Identification and Physicochemical Profile 2-Azabicyclo[2.2.2]...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Azabicyclo[2.2.2]octan-5-one: Synthesis, Application, and Safe Handling

Authored by: A Senior Application Scientist

Compound Identification and Physicochemical Profile

2-Azabicyclo[2.2.2]octan-5-one is a saturated heterocyclic compound featuring a bicyclo[2.2.2]octane core structure where a nitrogen atom replaces one of the methylene bridges, and a ketone group is present at the 5-position. This rigid scaffold is a valuable building block for creating molecules with precisely defined three-dimensional geometries, a crucial aspect of modern drug design.

While the title compound is not commercially cataloged, key precursors and related structures are. Understanding their properties is essential for experimental design.

Identifier 2-Azabicyclo[2.2.2]octan-5-one (Target) 2-Azabicyclo[2.2.2]octane (Parent Scaffold) 2-Azabicyclo[2.2.2]octan-5-ol HCl (Precursor Analogue)
IUPAC Name 2-Azabicyclo[2.2.2]octan-5-one2-Azabicyclo[2.2.2]octane2-Azabicyclo[2.2.2]octan-5-ol hydrochloride
Synonyms Isoquinuclidin-5-oneIsoquinuclidine-
CAS Number Not assigned280-38-6[1][2]750634-08-3[3]
Molecular Formula C₇H₁₁NOC₇H₁₃N[1][2]C₇H₁₄ClNO
Molecular Weight 125.17 g/mol 111.18 g/mol [1][2]163.64 g/mol
Appearance Predicted: Crystalline solid or oil--

Rationale for Use in Drug Discovery: The Value of Conformational Restriction

The 2-azabicyclo[2.2.2]octane framework serves as a bioisostere for piperidine and other cyclic amines, but with significantly reduced conformational flexibility. This rigidity is a powerful tool for medicinal chemists:

  • Receptor Binding Specificity: By locking the nitrogen and other functional groups in a defined spatial orientation, molecules can be designed to fit more precisely into a target receptor's binding pocket, potentially increasing potency and reducing off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Using this scaffold allows researchers to probe the optimal geometry for receptor interaction. Derivatives have been synthesized and evaluated as inhibitors for enzymes like long-chain fatty acid elongase 6 (ELOVL6)[4].

  • Improved Physicochemical Properties: Compared to more flexible or aromatic counterparts, these saturated bicyclic systems can improve properties like solubility and metabolic stability, which are critical for developing viable drug candidates[5]. Research into related scaffolds like 2-azabicyclo[3.2.1]octanes further highlights the potential of this structural class in developing novel therapeutics[6][7].

The introduction of a ketone at the 5-position provides a versatile chemical handle for further elaboration, allowing for the synthesis of diverse libraries of compounds for screening.

Synthetic Pathways and Methodologies

The synthesis of 2-azabicyclo[2.2.2]octan-5-one is not trivial and typically involves multi-step sequences. A common strategy involves the construction of a suitable substituted cyclohexane precursor followed by an intramolecular cyclization to form the bicyclic core. One plausible approach is adapted from methodologies described for related bicyclic ketones[8].

A representative synthetic workflow could involve a Dieckmann condensation or a similar intramolecular reaction of a suitably substituted piperidine derivative. The diagram below illustrates a conceptual pathway.

G cluster_0 Piperidine Precursor Synthesis cluster_1 Intramolecular Cyclization cluster_2 Final Product Formation A 4-Piperidone B N-Protected Piperidine Ester A->B Multi-step elaboration (e.g., Michael addition, alkylation) C Linear Piperidine Diester B->C Further functionalization D Bicyclic β-Keto Ester C->D Dieckmann Condensation (e.g., NaH, Toluene) E 2-Azabicyclo[2.2.2]octan-5-one D->E Hydrolysis & Decarboxylation (e.g., H₃O⁺, heat)

Caption: Conceptual synthetic workflow for 2-azabicyclo[2.2.2]octan-5-one.

Detailed Experimental Protocol: Synthesis via Intramolecular Alkylation

This protocol is a representative method adapted from literature principles for constructing bicyclo[2.2.2]octanone systems[8]. Causality: Each step is chosen to achieve a specific chemical transformation required to build the complex bicyclic structure from simpler starting materials.

Step 1: Synthesis of N-Benzyl-4-cyano-4-(2-bromoethyl)piperidine

  • Setup: To a stirred solution of N-benzyl-4-cyanopiperidine (1 eq.) in dry Tetrahydrofuran (THF) under an inert nitrogen atmosphere, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

    • Expertise: Using NaH, a strong base, is necessary to deprotonate the alpha-carbon to the nitrile, forming a nucleophilic carbanion. The reaction is run at 0 °C to control the exothermic reaction and prevent side reactions.

  • Reaction: After stirring for 30 minutes, add 1,2-dibromoethane (3 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.

    • Expertise: A large excess of dibromoethane is used to favor mono-alkylation and minimize dimerization of the starting material.

  • Workup: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

    • Trustworthiness: The purity of this intermediate is critical for the success of the subsequent cyclization step. Purity should be confirmed by NMR and/or LC-MS.

Step 2: Intramolecular Cyclization and Hydrolysis

  • Setup: Dissolve the purified bromo-nitrile intermediate (1 eq.) in a mixture of Dimethyl Sulfoxide (DMSO) and water (9:1). Add Sodium Cyanide (NaCN, 1.5 eq.).

    • Expertise: This step is a tandem reaction. First, NaCN displaces the bromide to form a dinitrile. The presence of a strong base in situ (from partial hydrolysis of NaCN) then facilitates an intramolecular Thorpe-Ziegler cyclization.

  • Reaction: Heat the mixture to 120 °C and stir for 8 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Hydrolysis & Decarboxylation: Cool the reaction to room temperature. Add concentrated Hydrochloric Acid (HCl) until the pH is <1. Reflux the mixture for 12 hours.

    • Expertise: The acidic reflux serves a dual purpose: it hydrolyzes the resulting enamine and nitrile functionalities to a β-keto acid, which then readily decarboxylates upon heating to yield the target ketone.

  • Workup: Cool the reaction mixture and basify to pH >10 with 6M Sodium Hydroxide (NaOH). Extract the product into dichloromethane (DCM, 4x). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.

  • Final Purification: Purify the crude ketone by chromatography or distillation to yield 2-azabicyclo[2.2.2]octan-5-one.

    • Trustworthiness: The final product's identity and purity must be rigorously confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Safety Data and Handling Protocols

As no specific Safety Data Sheet (SDS) exists for 2-azabicyclo[2.2.2]octan-5-one, a risk assessment must be performed based on analogous structures. The parent amine scaffold, quinuclidine (1-azabicyclo[2.2.2]octane), is classified as toxic and corrosive[9]. The corresponding alcohol, 2-azabicyclo[2.2.2]octan-5-ol hydrochloride, is listed as a skin and eye irritant[3]. Therefore, it is prudent to handle the title compound with a high degree of caution.

Hazard Analysis Summary (Inferred)
Hazard Class Classification Precautionary Statements
Acute Toxicity Category 3/4 (Oral, Dermal) - Assumed P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/clothing.
Skin Corrosion/Irritation Category 2 - Assumed [3]P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Damage/Irritation Category 2A - Assumed [3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Target Organ Toxicity STOT SE 3 (Respiratory Irritation) - Possible [3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Mandatory Laboratory Handling Procedures
  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[10].

    • Skin Protection: Wear a flame-retardant lab coat and handle with chemically resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and changed immediately if contaminated[10].

    • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow product to enter drains.

Caption: Key safety and handling workflow for 2-azabicyclo[2.2.2]octan-5-one.

References

  • PubChem. (n.d.). 2-Azabicyclo(2.2.2)octane. National Center for Biotechnology Information. Retrieved from [Link]

  • Okaniwa, M., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4215-4219. Retrieved from [Link]

  • NextSDS. (n.d.). 2-azabicyclo[2.2.2]octan-5-ol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. European Journal of Pharmaceutical Sciences, 26(3-4), 281-289. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azabicyclo(2.2.2)oct-5-ene. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Azabicyclo[2.2.2]oct-5-ene. NIST Chemistry WebBook. Retrieved from [Link]

  • Borne, R. F., Clark, C. R., & Holbrook, J. M. (1973). 2-Azabicyclo[2.2.2.]octane derivatives as conformational analogs of local anesthetics. Journal of Medicinal Chemistry, 16(8), 853-856. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Azabicyclo[2.2.2]oct-5-ene,2-(2-pyridinylmethyl)-(9CI) — Chemical Substance Information. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (2025). (5-Ethenyl-1-oxo-1lambda⁵-azabicyclo[2.2.2]octan-2-yl)(6-methoxyquinolin-4-yl)methanol Properties. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Srikrishna, A., & Reddy, T. J. (1998). Synthesis of chiral bicyclo[2.2.2]oct-5-en-2-ones via an intramolecular alkylation reaction. Tetrahedron, 54(38), 11517-11524. Retrieved from [Link]

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Chemical Reviews, 112(8), 4632-4686. Retrieved from [Link]

  • Monteiro, J. R. V., & Siopa, F. A. D. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. ResearchGate. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 6123. Retrieved from [Link]

  • Monteiro, J. R. V., & Siopa, F. A. D. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Exploratory

Whitepaper: Crystal Structure and Stereochemistry of 2-Azabicyclo[2.2.2]octan-5-one

Executive Summary The 2-azabicyclo[2.2.2]octan-5-one scaffold—commonly referred to as the isoquinuclidinone core—represents a highly privileged, conformationally restricted bridged bicyclic system. Widely recognized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-azabicyclo[2.2.2]octan-5-one scaffold—commonly referred to as the isoquinuclidinone core—represents a highly privileged, conformationally restricted bridged bicyclic system. Widely recognized as a structural backbone in the Iboga and Dioscorea alkaloid families, this molecular architecture has gained immense traction in modern drug discovery as a rigid bioisostere for flexible piperidine rings. By locking the nitrogen-containing heterocycle into a defined spatial arrangement, medicinal chemists can precisely map pharmacophore vectors, enhance target binding affinity, and reduce off-target lipophilicity[1].

This technical guide provides an in-depth analysis of the crystallographic properties, stereochemical complexities, and validated synthetic methodologies required to isolate and characterize 2-azabicyclo[2.2.2]octan-5-one derivatives.

Structural Dynamics & Crystallographic Profiling

The [2.2.2] bicyclic system fundamentally alters the conformational landscape of the embedded piperidine ring, forcing it into a rigid "boat" conformation due to the geometric constraints of the ethylene bridge. This rigidity is paramount for its utility in structure-based drug design, as it minimizes the entropic penalty upon target binding.

X-ray crystallographic studies of substituted derivatives, such as 6-[(Z)-benzylidene]-2,3-diphenyl-2-azabicyclo[2.2.2]octan-5-one, reveal the precise atomic coordinates and bond angles that define this scaffold[2]. The bridgehead nitrogen and carbon atoms create a highly strained yet stable three-dimensional cage.

Table 1: Single-Crystal X-Ray Diffraction Parameters for 6-[(Z)-Benzylidene]-2,3-diphenyl-2-azabicyclo[2.2.2]octan-5-one [2]

Crystallographic ParameterValue
Chemical Formula C₂₆H₂₃NO
Molecular Weight 365.45 g/mol
Crystal System Monoclinic
Space Group P 2₁/c
Unit Cell Dimensions a = 10.1554(9) Å, b = 16.5088(15) Å, c = 11.7903(11) Å
Unit Cell Volume (V) 1961.3(3) ų
Molecules/Unit Cell (Z) 4
Calculated Density (Dx) 1.238 Mg/m³
Absorption Coefficient (μ) 0.08 mm⁻¹
Data Collection Temperature 273(2) K

Stereochemical Complexity & Conformational Rigidity

The synthesis of 2-azabicyclo[2.2.2]octan-5-ones introduces multiple stereocenters, primarily at the bridgehead positions (C1 and C4) and the newly formed chiral centers during ring closure. The stereochemical outcome is heavily dictated by the transition state of the cycloaddition.

In standard Aza-Diels-Alder reactions, the approach of the dienophile (the imine) to the diene (the enol/enamine form of the cyclic ketone) can occur via endo or exo pathways. Advanced catalytic methods, such as L-proline mediated organocatalysis, specifically direct the facial approach to yield >99% exo-diastereoselectivity[3]. The exo preference is driven by the minimization of steric clashes between the bulky aryl substituents of the imine and the ethylene bridge of the forming bicyclic system.

Validated Synthetic Workflow: Multicomponent Aza-Diels-Alder Cycloaddition

The most efficient route to the 2-azabicyclo[2.2.2]octan-5-one core is a one-pot, three-component Aza-Diels-Alder reaction utilizing a cyclic enone, a primary amine, and an aldehyde[3][4].

Workflow Substrates Substrates: Cyclohexenone + Amine + Aldehyde Catalysis Catalysis: L-Proline or I2 (Microwave) Substrates->Catalysis In situ imine formation Cycloaddition Imino-Diels-Alder [4+2] Cycloaddition Catalysis->Cycloaddition Stereocontrol Product 2-Azabicyclo[2.2.2]octan-5-one (Isoquinuclidinone Core) Cycloaddition->Product Ring closure Crystallization Slow Evaporation Crystallization Product->Crystallization Purification XRD X-Ray Diffraction Stereochemical Validation Crystallization->XRD Absolute configuration

Workflow for the stereoselective synthesis and crystallographic validation of isoquinuclidinones.

Step-by-Step Protocol: L-Proline Catalyzed Synthesis

This protocol is engineered as a self-validating system to ensure stereochemical fidelity and high yield.

Step 1: In Situ Aldimine Formation

  • Action : Combine 4,4-dimethylcyclohexenone (2.0 mmol), benzaldehyde (1.0 mmol), and allylamine (1.1 mmol) in methanol (2.0 mL) under an inert argon atmosphere[3].

  • Causality : Methanol acts as a protic solvent that stabilizes the transition state of the imine condensation. Generating the aldimine in situ prevents the hydrolytic degradation common to isolated imines and ensures a high localized concentration of the reactive dienophile.

  • Validation Check : TLC analysis (Hexane/EtOAc 5:1) must show the complete disappearance of the benzaldehyde spot and the emergence of a new, less polar UV-active spot corresponding to the aldimine intermediate.

Step 2: Catalytic Activation & Cycloaddition

  • Action : Add L-proline (20 mol%) to the reaction mixture and stir at ambient temperature for 12–24 hours[3]. Alternatively, molecular iodine (I₂) under microwave irradiation can be used to accelerate the reaction[4].

  • Causality : L-proline functions as a bifunctional organocatalyst. Its secondary amine forms a reactive enamine with the cyclohexenone (raising the HOMO), while its carboxylic acid moiety directs the incoming aldimine via hydrogen bonding. This highly organized, rigid transition state dictates the facial approach, overriding intrinsic endo preferences to deliver >99% exo-diastereoselectivity.

  • Validation Check : ¹H-NMR of an evaporated crude aliquot must reveal a distinct doublet around δ 4.6 ppm (J ~ 1.7 Hz). This signal is the unmistakable fingerprint of the bridgehead proton, confirming a successful [4+2] bicyclic ring closure rather than a linear Michael addition product.

Step 3: Quenching and Extraction

  • Action : Quench the reaction with saturated aqueous NaHCO₃ (5 mL) and extract with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Causality : The mild basic quench neutralizes the L-proline catalyst. This is critical; leaving the mixture acidic during workup can lead to retro-Mannich fragmentation or acid-catalyzed epimerization of the newly formed stereocenters adjacent to the carbonyl.

  • Validation Check : The crude mass should closely match the theoretical yield, indicating minimal fragmentation during the quench.

Step 4: Crystallization for X-Ray Diffraction (XRD)

  • Action : Dissolve the purified product in a minimal volume of ethyl acetate/hexane (1:5). Pierce the vial cap with a narrow needle and allow for slow solvent evaporation at 4°C over 48–72 hours.

  • Causality : Slow evaporation in a non-polar dominant solvent system promotes the highly ordered lattice packing required to grow single crystals. The low temperature reduces kinetic trapping of conformational isomers, ensuring a uniform crystal lattice.

  • Validation Check : The resulting crystals must exhibit sharp birefringence under polarized light microscopy, confirming a highly ordered, single-crystal lattice suitable for unambiguous XRD stereochemical assignment[2].

Applications in Pharmacophore Modeling

The 2-azabicyclo[2.2.2]octan-5-one core is not merely a synthetic curiosity; it is a critical tool in modern medicinal chemistry. For example, in the development of high-affinity P2Y14 receptor antagonists, replacing a flexible piperidine ring with an isoquinuclidine analog drastically alters the molecule's physicochemical profile[1].

The bridged system lowers the overall lipophilicity (LogP) compared to highly substituted monocyclic rings while maintaining the basicity of the nitrogen. Furthermore, the rigid 3D vectors of the [2.2.2] system ensure that attached pharmacophores (e.g., aryl groups or hydrogen-bond donors) are locked into the optimal geometry for receptor pocket insertion, significantly reducing the entropic cost of binding[1].

References

  • Title: 6-[(Z)-Benzylidene]-2,3-diphenyl-2-azabicyclo[2.2.
  • Source: walshmedicalmedia.
  • Source: clockss.
  • Source: acs.

Sources

Protocols & Analytical Methods

Method

enantioselective synthesis protocols for 2-azabicyclo[2.2.2]octan-5-one

Application Note: Enantioselective Synthesis Protocols for the 2-Azabicyclo[2.2.2]octan-5-one Scaffold Executive Overview The 2-azabicyclo[2.2.2]octane (isoquinuclidine) framework is a privileged, rigid pharmacophore emb...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Synthesis Protocols for the 2-Azabicyclo[2.2.2]octan-5-one Scaffold

Executive Overview

The 2-azabicyclo[2.2.2]octane (isoquinuclidine) framework is a privileged, rigid pharmacophore embedded within numerous bioactive natural products, including the iboga-type alkaloids (catharanthine, ibogamine), and serves as a critical synthetic precursor for antiviral agents such as oseltamivir. Historically, accessing this core required the use of highly unstable 1,2-dihydropyridines in traditional Diels-Alder cycloadditions. However, the advent of organocatalytic formal aza-Diels-Alder reactions has revolutionized this workflow. By utilizing simple cyclic enones, primary arylamines, and formaldehyde, researchers can now construct the 2-azabicyclo[2.2.2]octan-5-one core with exceptional enantiomeric excess (>98% ee).

This guide details the mechanistic causality, self-validating protocols, and quantitative metrics required to successfully execute the (S)-proline-catalyzed asymmetric synthesis of this vital bicyclic scaffold.

Mechanistic Rationale & Structural Causality

The success of this protocol relies heavily on the bifunctional nature of the (S)-proline catalyst and the precise selection of reaction conditions. Understanding why these reagents are chosen is critical for troubleshooting and scaling.

  • Dual-Activation Pathway : The reaction is a formal [4+2] cycloaddition that proceeds via a Mannich-Michael cascade. (S)-proline condenses with 2-cyclohexen-1-one to generate a nucleophilic cross-dienamine intermediate. Concurrently, the primary arylamine and formaldehyde condense in situ to form an electrophilic arylimine.

  • Stereocontrol via Hydrogen Bonding : The carboxylic acid moiety of (S)-proline acts as a Brønsted acid, hydrogen-bonding with the imine nitrogen. This interaction rigidly organizes the zwitterionic transition state, directing the imine exclusively to the Si-face of the dienamine, resulting in near-perfect enantioselectivity (1)[1].

  • Solvent Causality (DMSO) : The transition state of this cascade is highly polar and zwitterionic. The use of a highly polar aprotic solvent like DMSO is not arbitrary; it is strictly required to lower the activation energy and stabilize the transition state, significantly accelerating the reaction rate compared to non-polar alternatives (2)[2].

G A 2-Cyclohexen-1-one + (S)-Proline B Cross-Dienamine Intermediate A->B Condensation E Zwitterionic TS (H-Bond Directed) B->E C Arylamine + Formaldehyde D Arylimine Intermediate C->D Condensation D->E Mannich-Michael F 2-Azabicyclo[2.2.2]octan-5-one (Unstable on Silica) E->F Cyclization G NaBH4 Reduction (In situ) F->G Stabilization H 2-Azabicyclo[2.2.2]octan-5-ol (Stable, >98% ee) G->H Locking Core

Mechanistic pathway of the (S)-proline-catalyzed aza-Diels-Alder reaction.

Organocatalytic Workflow & Self-Validating Protocol

Critical Insight: The newly formed 2-azabicyclo[2.2.2]octan-5-one core, particularly when bearing an electron-rich N-aryl group, is highly susceptible to a retro-aza-Michael decomposition pathway when exposed to the slightly acidic silanol groups of silica gel. To prevent catastrophic yield loss during chromatography, an in situ reduction using NaBH₄ is mandated. This converts the ketone to the corresponding alcohol, eliminating the electron-withdrawing group required for retro-Michael cleavage, thereby "locking" the bicyclic framework for quantitative isolation (3)[3].

Step-by-Step Methodology: Synthesis of 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-ol
  • Reaction Setup : To a dry, 50 mL round-bottom flask equipped with a magnetic stir bar, add p-methoxyaniline (1.10 mmol, 1.1 equiv) and (S)-proline (0.30 mmol, 30 mol%).

  • Imine Formation : Dissolve the solids in anhydrous DMSO (5.0 mL). Add aqueous formaldehyde (37 wt%, 1.00 mmol, 1.0 equiv). Stir the mixture at ambient temperature (20–25 °C) for 15 minutes to allow the in situ generation of the arylimine.

  • Cycloaddition : Add 2-cyclohexen-1-one (1.00 mmol, 1.0 equiv) dropwise to the stirring solution. Seal the flask and allow the reaction to stir at ambient temperature for 14–16 hours.

  • Self-Validation Check (TLC) : Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The intermediate 2-azabicyclo[2.2.2]octan-5-one will appear as a UV-active spot that stains heavily with phosphomolybdic acid (PMA). Diagnostic indicator: If this spot streaks heavily on the TLC plate, it confirms the predicted retro-aza-Michael instability, validating the necessity of the immediate reduction step.

  • In Situ Stabilization (Reduction) : Cool the reaction vessel to 0 °C using an ice-water bath. Dilute the mixture with methanol (5.0 mL). Slowly add sodium borohydride (NaBH₄, 2.00 mmol, 2.0 equiv) in small portions to manage hydrogen gas evolution. Stir at 0 °C for 30 minutes.

  • Workup : Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMSO.

  • Purification : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 9:1 to 7:3 Hexanes/EtOAc) to afford the stable 2-azabicyclo[2.2.2]octan-5-ol derivative.

Substrate Scope & Quantitative Metrics

The protocol is highly robust for six- and seven-membered cyclic enones. However, it is important to note that 2-cyclopenten-1-one fails to yield the desired product. The causality behind this failure is the high ring strain associated with forming the requisite five-membered cross-dienamine intermediate, which thermodynamically disfavors the cascade (4)[4].

Table 1: Substrate Scope and Enantioselectivity for (S)-Proline Catalyzed Aza-Diels-Alder Reaction

Enone SubstrateAmine SubstrateCatalystYield (%)Enantiomeric Excess (ee %)
2-Cyclohexen-1-onep-Methoxyaniline(S)-Proline (30 mol%)8299
2-Cyclohexen-1-onep-Ethoxyaniline(S)-Proline (30 mol%)85>98
2-Cyclohexen-1-oneAniline(S)-Proline (30 mol%)7898
2-Cyclohepten-1-onep-Methoxyaniline(S)-Proline (30 mol%)7599
2-Cyclopenten-1-onep-Methoxyaniline(S)-Proline (30 mol%)N/A (No Rxn)N/A

Note: Yields represent isolated yields of the corresponding alcohol after in situ NaBH₄ reduction. Enantiomeric excess is determined by chiral HPLC analysis.

References

  • Direct Catalytic Enantioselective Aza-Diels-Alder Reactions Source: ResearchGate / Angewandte Chemie International Edition URL
  • New Routes to Indolizidine Alkaloids: The Total Synthesis of (−)
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Aza-Diels–Alder reaction Source: Wikipedia URL

Sources

Application

Application Note: Catalytic Asymmetric Synthesis of 2-Azabicyclo[2.2.2]octan-5-one Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Advanced Organocatalytic and Photoredox Strategies for Isoquinuclidinone Scaffolds Executive Summary The 2-azabicyclo[2.2.2]octa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Advanced Organocatalytic and Photoredox Strategies for Isoquinuclidinone Scaffolds

Executive Summary

The 2-azabicyclo[2.2.2]octane (isoquinuclidine) ring system is a privileged structural motif embedded within numerous bioactive indole alkaloids, including (+)-catharanthine, deserpidine, and ibogamine, as well as synthetic pharmaceuticals like oseltamivir[1]. Despite its pharmacological significance, constructing the 2-azabicyclo[2.2.2]octan-5-one core with high enantio- and diastereoselectivity remains a formidable synthetic challenge.

This Application Note details two state-of-the-art, field-proven methodologies for the catalytic asymmetric synthesis of these derivatives:

  • A Sequential Organocatalytic Diels-Alder / Visible-Light Photoredox Strategy utilizing a "ketene equivalent" approach[2].

  • A Direct Three-Component Imino-Diels-Alder Reaction catalyzed by L-Proline[3].

By moving beyond simple procedural lists, this guide explores the mechanistic causality behind these experimental designs, providing self-validating protocols that ensure reproducibility and high fidelity in complex alkaloid total synthesis.

Methodology A: Sequential Organocatalytic Diels-Alder & Photoredox Cleavage

Mechanistic Rationale & Causality

Direct asymmetric Diels-Alder (DA) reactions utilizing ketenes as dienophiles are notoriously problematic, as ketenes preferentially undergo [2+2] cycloadditions rather than the desired [4+2] pathways. To circumvent this, Kim and Batey (2018) developed a brilliant "ketene equivalent" strategy[2][4].

Instead of a ketene, acrolein is used as the dienophile. A valine-derived 1,2-aminoalcohol catalyst condenses with acrolein to form a rigid, chiral iminium ion. This intermediate lowers the LUMO of the dienophile and enforces strict facial selectivity during the cycloaddition with an N -protected 1,2-dihydropyridine.

The resulting cycloadduct contains an aldehyde group that must be converted to a ketone to finalize the 2-azabicyclo[2.2.2]octan-5-one core. This is achieved via a highly specific enamine-mediated photoredox oxidative deformylation. Piperidine condenses with the aldehyde to form an enamine, which is subsequently oxidized by an excited-state Ruthenium photocatalyst ( Ru(bpy)32+∗​ ) in the presence of molecular oxygen. This selectively cleaves the C–C bond, installing the ketone without over-oxidizing the fragile bicyclic framework[2].

PhotoredoxWorkflow DHP N-Protected 1,2-Dihydropyridine Adduct Endo-Cycloadduct (Aldehyde Intermediate) DHP->Adduct Acrolein Acrolein (Ketene Surrogate) Acrolein->Adduct Organocatalytic Diels-Alder Cat Chiral Aminoalcohol Catalyst Cat->Adduct Product Isoquinuclidinone (2-Azabicyclo[2.2.2]octan-5-one) Adduct->Product Photoredox Oxidative Cleavage Photo Ru(bpy)3Cl2 / Blue LED O2, Piperidine, AcOH Photo->Product

Mechanistic workflow of sequential organocatalytic Diels-Alder and photoredox cleavage.

Protocol A: Step-by-Step Execution

Part 1: Organocatalytic Diels-Alder Reaction

  • Preparation : In an oven-dried round-bottom flask under an argon atmosphere, dissolve the N -protected 1,2-dihydropyridine (1.0 equiv) in anhydrous dichloromethane (0.2 M concentration).

  • Catalyst Addition : Add the valine-derived 1,2-aminoalcohol catalyst (20 mol%) and a mild acid co-catalyst (e.g., TfOH, 20 mol%) to facilitate iminium formation. Cool the mixture to -20 °C.

  • Cycloaddition : Dropwise add freshly distilled acrolein (3.0 equiv). Stir the reaction at -20 °C for 24–48 hours until complete consumption of the diene is observed via TLC.

  • Workup : Quench the reaction with saturated aqueous NaHCO3​ . Extract with dichloromethane, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography to isolate the endo-cycloadduct.

Part 2: Visible-Light Photoredox Oxidative Cleavage

  • Reaction Setup : Transfer the purified cycloadduct (1.0 equiv) to a transparent glass vial. Add Ru(bpy)3​Cl2​⋅6H2​O (2 mol%), silica gel (mass equivalent to the substrate), acetic acid (1.5 equiv), and piperidine (3.0 equiv).

  • Solvent & Atmosphere : Suspend the mixture in acetonitrile. Purge the system with pure O2​ and maintain an O2​ atmosphere using a balloon.

  • Irradiation : Irradiate the vigorously stirring mixture with a Blue LED light source (approx. 450 nm) at room temperature for 12–24 hours. Critical Note: The silica gel acts as a solid support to stabilize the enamine intermediate during oxidation.

  • Isolation : Filter the crude mixture through a short pad of Celite to remove the silica and Ru-catalyst. Concentrate the filtrate and purify via column chromatography to yield the enantiopure 2-azabicyclo[2.2.2]octan-5-one derivative.

Methodology B: Direct Imino-Diels-Alder Catalyzed by L-Proline

Mechanistic Rationale & Causality

While Method A is ideal for unsubstituted "ketene-like" cycloadducts, Method B provides rapid access to highly substituted isoquinuclidinones via a one-pot, three-component reaction[3][5].

The causality of this design relies on the dual role of L-Proline. First, L-Proline condenses with an α,β -unsaturated cyclic ketone (e.g., cyclohexenone) to form an iminium ion, which rapidly tautomerizes into an electron-rich 2-amino-1,3-butadiene. The chiral pyrrolidine ring of the catalyst sterically shields one face of this diene. Concurrently, a primary amine and an aromatic aldehyde condense in situ to form an electron-deficient aldimine.

The perfectly matched electronic properties (electron-rich diene + electron-deficient dienophile) drive a highly diastereoselective imino-Diels-Alder cycloaddition. Because the reactive intermediates are generated and consumed in situ, this self-validating system prevents the degradation of unstable dienes and imines, yielding the bridged bicyclic system directly[3][6].

ProlineWorkflow Enone Cyclohexenone Derivative Diene 2-Amino-1,3-butadiene Intermediate Enone->Diene L-Proline Condensation Aldehyde Aromatic Aldehyde Imine In situ Aldimine Aldehyde->Imine Amine Primary Amine Amine->Imine Proline L-Proline (20-30 mol%) Proline->Diene Product Isoquinuclidinone (Exo-diastereomer) Imine->Product Imino-Diels-Alder Cycloaddition Diene->Product

L-Proline catalyzed three-component imino-Diels-Alder reaction pathway.

Protocol B: Step-by-Step Execution
  • Reagent Assembly : To a reaction vial equipped with a magnetic stir bar, add the α,β -unsaturated cyclic ketone (e.g., 4,4-dimethylcyclohex-2-en-1-one, 2.0 mmol), the aromatic aldehyde (1.0 mmol), and the primary amine (1.1 mmol).

  • Catalysis : Add L-Proline (20–30 mol%) to the mixture.

  • Solvent Addition : Dissolve the components in 2.0 mL of HPLC-grade Methanol. Mechanistic Note: Protic solvents like methanol stabilize the transition states of the iminium/enamine tautomerization.

  • Reaction : Stir the mixture at room temperature for 24 hours. The reaction is typically self-indicating, often transitioning in color as the aldimine is consumed.

  • Purification : Remove the methanol under reduced pressure. Load the crude residue directly onto a silica gel column and elute with a Hexane/Ethyl Acetate gradient (typically 5:1) to isolate the pure exo-isoquinuclidinone.

Quantitative Data Summary

The table below summarizes the comparative performance metrics of both methodologies, allowing researchers to select the appropriate protocol based on target requirements.

ParameterSequential DA / Photoredox CleavageL-Proline Catalyzed 3-Component Reaction
Target Scaffold N -Protected IsoquinuclidinonesHighly substituted Isoquinuclidinones
Catalyst(s) Valine-derived aminoalcohol; Ru(bpy)3​Cl2​ L-Proline
Reagents 1,2-Dihydropyridine, Acrolein, O2​ , PiperidineCyclohexenone, Aldehyde, Primary Amine
Yield 65–85% (over 2 steps)35–79% (single step)
Enantioselectivity High (up to 95:5 er)Moderate (30–64% ee)
Diastereoselectivity Excellent (>20:1 dr)Excellent (>99% exo)
Scalability Gram-scale demonstratedMilligram to Gram-scale

References

  • Kim, S. J., & Batey, R. A. (2018). Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage: a formal synthesis of the indole alkaloid catharanthine. Organic Chemistry Frontiers, 5(19), 2934-2939. URL:[Link]

  • Aznar, F., Cabal, M.-P., & Quiñones, N. (2009). Stereoselective Synthesis of Isoquinuclidinones by Direct Imino-Diels-Alder Type Reaction Catalyzed by L-Proline. Heterocycles, 78(12), 2963-2973. URL:[Link] (Indexed via DOI: 10.3987/COM-09-11754)

  • Matsuya, Y., et al. (2019). Asymmetric Formal Synthesis of (+)-Catharanthine via Desymmetrization of Isoquinuclidine. Organic Letters, 21(10), 3803-3807. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yields in 2-azabicyclo[2.2.2]octan-5-one synthesis

Welcome to the Technical Support Center for Isoquinuclidin-5-one Synthesis As a Senior Application Scientist, I have spent years optimizing the assembly of complex alkaloid scaffolds. The 2-azabicyclo[2.2.2]octan-5-one (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isoquinuclidin-5-one Synthesis

As a Senior Application Scientist, I have spent years optimizing the assembly of complex alkaloid scaffolds. The 2-azabicyclo[2.2.2]octan-5-one (isoquinuclidin-5-one) system is a notoriously stubborn but highly valuable building block for synthesizing piperidine and iboga alkaloids. Traditional methods often suffer from poor atom economy, sluggish kinetics, and frustratingly low yields.

This guide is designed to move beyond generic protocols. Here, we will dissect the causality behind experimental failures, explore field-proven optimization strategies, and establish self-validating workflows to ensure your reactions succeed on the first attempt.

Core Synthetic Pathways

Before troubleshooting, it is critical to understand the two primary topological disconnections used to assemble the 2-azabicyclo[2.2.2]octane core: the multicomponent Aza-Diels-Alder cycloaddition and the stepwise intramolecular Michael addition.

Workflow A Aldehyde + Amine + Enone B Imino-Diels-Alder (I2 / Microwave or L-Proline) A->B Multicomponent E 2-azabicyclo[2.2.2]octan-5-one (Target Scaffold) B->E Direct Cycloaddition C Dihydropyridinone Precursor D Intramolecular Michael Addition (Base Promoted) C->D Stepwise D->E Cyclization

Major synthetic pathways for 2-azabicyclo[2.2.2]octan-5-one assembly.

Troubleshooting Guide & FAQs

Q1: My one-pot multicomponent Aza-Diels-Alder reaction yields are consistently below 40%. How can I drive the conversion? Causality & Solution: Low yields in the classic three-component reaction (amine, aldehyde, enone) typically stem from either poor in situ imine formation or competitive polymerization of the enone. Traditional hard Lewis acids (like BF3​ ) often coordinate irreversibly to the basic nitrogen of the imine, stalling the reaction. To resolve this, switch to a 1[1]. Iodine acts as a mild, halophilic Lewis acid that lowers the LUMO of the enone without degrading the imine intermediate. This specific combination can boost yields to 85–92% while reducing reaction times from days to minutes[1].

Q2: I am getting a complex mixture of endo and exo diastereomers. How do I control stereoselectivity? Causality & Solution: The transition state of the imino-Diels-Alder cycloaddition dictates the endo/exo ratio. Simple Lewis acids naturally favor the endo product due to secondary orbital interactions. To invert this and favor the exo-diastereomer (>99% exo), you must alter the steric demands of the transition state. Employing an2[2] generates a 2-amino-1,3-diene intermediate in situ from the enone, providing excellent enantiofacial control and yielding highly stereoselective exo-products[2].

Q3: My intramolecular Michael addition route is failing during the cyclization step. What is going wrong? Causality & Solution: When utilizing a 1,6-dihydro-3(2H)-pyridinone precursor, the intramolecular Michael addition requires precise thermodynamic control over enolate formation. Weak bases fail to sufficiently enolize the system, while overly harsh bases cause ring-opening. Utilizing 3[3] in strictly anhydrous conditions effectively promotes the 2-azabicyclo[2.2.2]octane ring formation without degrading the ester functionalities[3].

Quantitative Data: Catalyst System Comparison

To help you select the right conditions for your specific synthetic goals, I have summarized the performance metrics of the most common catalytic systems used in Aza-Diels-Alder [4+2] cycloadditions.

Catalyst SystemReaction ConditionsAverage YieldStereoselectivityMechanistic Advantage
Boron trifluoride-etherate Room Temp, 24h40-50%MixedClassic approach; 4[4].
L-Proline (30 mol%) MeOH, Room Temp, 24h35-77%>99% Exo Organocatalytic; alters transition state via diene formation[2].
Molecular Iodine ( I2​ ) Microwave, Solvent-free85-92% Endo-favoredRapid kinetics; avoids imine degradation[1].

Step-by-Step Methodology: Self-Validating I2​ -Catalyzed Microwave Synthesis

This protocol is designed as a self-validating system. By incorporating specific analytical checkpoints, you can verify the success of each mechanistic step before proceeding, saving both time and valuable starting materials.

Objective: High-yield synthesis of 2-azabicyclo[2.2.2]octan-5-one via a one-pot, three-component Aza-Diels-Alder reaction[1].

Step 1: Imine Pre-Assembly (Schiff Base Formation)

  • Action: In a microwave-safe vessel, combine 1.0 equivalent of the primary aromatic amine and 1.0 equivalent of the aldehyde. Stir neat (or with minimal ethanol) for 5 minutes.

  • Causality: Pre-mixing allows the Schiff base to form before the enone is introduced, preventing competitive side reactions between the amine and the enone (e.g., aza-Michael additions).

  • Self-Validation Checkpoint: Spot the mixture on a TLC plate (Hexane/EtOAc 4:1). The disappearance of the starting aldehyde spot and the appearance of a new, less polar UV-active spot confirms imine formation.

Step 2: Cycloaddition Initiation

  • Action: Add 1.0 equivalent of the cyclic enone (e.g., cyclohex-2-en-1-one) and 10 mol% of molecular iodine ( I2​ ) to the vessel.

  • Causality: I2​ acts as a soft Lewis acid, selectively coordinating to the carbonyl oxygen of the enone to lower its LUMO, priming it for nucleophilic attack by the imine (acting as the dienophile).

Step 3: Microwave Irradiation

  • Action: Seal the vessel and irradiate in a dedicated microwave synthesizer at 80°C (approx. 150W) for 10–15 minutes.

  • Causality: Microwave heating ensures rapid, uniform energy distribution, driving the [4+2] cycloaddition and subsequent keto-enol tautomerization to completion before the intermediates can thermally degrade.

Step 4: Workup and Isolation

  • Action: Quench the reaction with saturated aqueous Na2​S2​O3​ to neutralize the iodine catalyst. Extract with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint: The organic layer should transition from a dark iodine color to pale yellow/colorless upon quenching, confirming catalyst deactivation.

Step 5: Final Structural Validation (NMR)

  • Action: Purify via flash column chromatography and analyze the product using 1H -NMR.

  • Self-Validation Checkpoint: Look for the characteristic bridgehead proton signal—a distinct doublet or multiplet appearing around δ 4.6 ppm. The presence of this signal definitively confirms the successful formation of the rigid 2-azabicyclo[2.2.2]octane bicyclic core[1].

Mechanistic Pathway Visualization

Mechanism N1 Primary Amine + Aldehyde N2 Schiff Base (Imine) Formation N1->N2 -H2O N4 Aza-Diels-Alder [4+2] Cycloaddition N2->N4 Dienophile N3 Enone + I2 Catalyst N3->N4 Activated Diene N5 Keto-Enol Tautomerization N4->N5 Intermediate N6 2-azabicyclo[2.2.2]octan-5-one N5->N6 Final Product

Mechanistic pathway of the iodine-catalyzed multicomponent Aza-Diels-Alder reaction.

References

  • STEREOSELECTIVE SYNTHESIS OF ISOQUINUCLIDINONES BY DIRECT IMINO-DIELS-ALDER TYPE REACTION CATALYZED BY L-PROLINE. Source: clockss.org. 2

  • Synthetic studies in the piperidine alkaloid field. Part 1. The 2-azabicyclo[2.2.2]octan-5-one approach to prosopine. Source: rsc.org. 4

  • Iodine-Catalyzed Microwave-Induced Multicomponent Aza-Diels Alder [4+2] Cycloaddition Reaction: A Versatile Approach Towards Bic. Source: walshmedicalmedia.com.1

  • 1, 6-Dihydro-3 (2H)-pyridinones. X. 2-Azabicyclo [2.2.2] octane Ring Formation via Intramolecular Michael Reaction : Total Synthesis of (±)-Ibogamine and (±). Source: jst.go.jp. 3

Sources

Optimization

Technical Support Center: Troubleshooting Low Enantiomeric Excess in 2-Azabicyclo[2.2.2]octan-5-one Synthesis

Welcome to the Technical Support Center for asymmetric synthesis. The 2-azabicyclo[2.2.2]octan-5-one scaffold (isoquinuclidinone) is a highly privileged chiral intermediate used in the development of bridged homopiperazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for asymmetric synthesis. The 2-azabicyclo[2.2.2]octan-5-one scaffold (isoquinuclidinone) is a highly privileged chiral intermediate used in the development of bridged homopiperazines, indolizidine alkaloids, and P2Y14 receptor antagonists.

The most scalable route to this scaffold is the organocatalytic, three-component imino-Diels-Alder reaction utilizing a cyclohexenone, an amine, and an aldehyde. However, researchers frequently encounter stalled enantiomeric excess (ee) below 80%. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help you achieve >95% ee.

Diagnostic Workflow for Stereochemical Failures

Use the following decision tree to identify the root cause of poor enantiocontrol in your aza-Diels-Alder workflows.

TroubleshootingWorkflow A Issue: Low Enantiomeric Excess (<80% ee) B Assess Solvent System A->B E Assess Catalyst Loading A->E H Assess Imine Formation A->H C Protic Solvents (MeOH) Disrupt H-bonding B->C D Switch to Aprotic (DMSO) C->D K Optimal Enantiomeric Excess (>95% ee) D->K F <10 mol% Proline Allows background rxn E->F G Increase to 20-30 mol% F->G G->K I Rapid Aldehyde Addition Causes side reactions H->I J Slow Dropwise Addition I->J J->K

Diagnostic workflow for resolving low enantiomeric excess in aza-Diels-Alder synthesis.

Frequently Asked Questions (FAQ) & Troubleshooting

Q1: Why does switching my solvent from DMSO to Methanol drastically reduce my enantiomeric excess? A1: The enantioselective three-component aza-Diels-Alder reaction relies on the formation of a chiral enamine intermediate between (S)-proline and the cyclohexenone. The stereocontrol is governed by a highly ordered transition state stabilized by hydrogen bonding between the carboxylic acid proton of proline and the incoming imine nitrogen. Protic solvents like methanol competitively hydrogen-bond with the substrates and the catalyst, disrupting this transition state and leading to a looser, less stereocontrolled approach. DMSO, being a highly polar aprotic solvent, stabilizes the zwitterionic transition state without disrupting the critical hydrogen-bonding network, thereby suppressing the racemic background reaction [1].

Q2: I am using 10 mol% (S)-proline, but my ee is plateauing at 60%. How can I improve this? A2: A 10 mol% catalyst loading is often insufficient for this specific transformation. The uncatalyzed (racemic) background reaction between the diene (formed in situ) and the imine constantly competes with the proline-catalyzed pathway. By increasing the catalyst loading to 20–30 mol%, you accelerate the enantioselective enamine-mediated pathway, effectively outcompeting the racemic background reaction. Additionally, ensure your reaction temperature does not exceed 25 °C; higher temperatures exponentially increase the rate of the uncatalyzed thermal cycloaddition, destroying your ee[2].

Q3: Does the choice of amine and aldehyde affect the stereochemical outcome? A3: Yes, profoundly. The use of aqueous formaldehyde (37%) and an electron-rich aromatic amine (like p-anisidine) typically yields the highest ee (>95%). When substituting formaldehyde with bulkier aldehydes (e.g., benzaldehyde) or using aliphatic amines (e.g., allylamine), the ee frequently drops to 30–64%. This drop is caused by steric clashes in the transition state and a slower rate of imine formation, which allows non-selective side reactions to dominate. If you must use a bulkier aldehyde, simple (S)-proline is insufficient; you must pivot to alternative chiral organocatalysts with larger shielding groups [1].

Q4: Can I use enzymatic catalysis to bypass organocatalytic limitations? A4: Recent advancements have demonstrated that Hen Egg White Lysozyme (HEWL) can catalyze the direct three-component aza-Diels-Alder reaction in aqueous media, achieving excellent endo/exo diastereoselectivity (up to 90:10). However, HEWL is primarily optimized for diastereocontrol and green chemistry metrics rather than absolute enantiocontrol of the 2-azabicyclo[2.2.2]octan-5-one core. For strict enantiopurity (>95% ee) required in pharmaceutical scale-up, (S)-proline in DMSO remains the gold standard [3].

Comparative Data: Reaction Parameters vs. Stereochemical Outcome

The following table summarizes how different variables impact the final yield and enantiomeric excess of the isoquinuclidinone core.

Catalyst SystemSolventAmine SubstrateAldehyde SubstrateTemp (°C)Yield (%)Enantiomeric Excess (ee)
(S)-Proline (30 mol%)MethanolAllylamineBenzaldehyde2535 - 77%30 - 64%
(S)-Proline (25 mol%)DMSOp-AnisidineFormaldehyde (aq)2085 - 92%> 95%
(S)-Proline (10 mol%)DMSOp-AnisidineFormaldehyde (aq)5060%< 70%
HEWL Enzyme (5.4 mM)MeCN / H₂Op-AnisidineFormaldehyde (aq)2598%N/A (Diastereoselective)

Self-Validating Protocol: Enantioselective Synthesis of (1R,4S)-2-(4-methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one

This protocol is engineered to maximize ee by structurally favoring the proline-enamine transition state over the thermal racemic background cycloaddition.

Step 1: Reagent Preparation & Pre-activation

  • Charge a flame-dried round-bottom flask with p-anisidine (1.1 equiv, 84.5 mmol), 4,4-dimethyl-2-cyclohexen-1-one (1.0 equiv, 77.5 mmol), and (S)-proline (0.25 equiv, 19.4 mmol).

  • Causality Check: Utilizing exactly 25 mol% (S)-proline ensures the catalytic cycle outpaces the uncatalyzed background reaction without causing product inhibition.

  • Suspend the mixture in anhydrous DMSO (200 mL). Stir vigorously at 20 °C for 15 minutes to initiate enamine formation.

Step 2: Controlled Imine Formation

  • Begin dropwise addition of 37% aqueous formaldehyde (0.9 equiv, 70.4 mmol) via a syringe pump over a strict 1-hour window.

  • Causality Check: Formaldehyde must be the limiting reagent and added slowly. Excess or rapid addition leads to off-target aminal formation and reduces the effective concentration of the chiral enamine, degrading ee.

Step 3: Cycloaddition & Monitoring

  • Maintain the reaction strictly at 20–25 °C. Do not apply heat.

  • Stir for 16–24 hours.

  • Self-Validation: Monitor completion via TLC (Hexane/EtOAc 5:1). The reaction provides a visual cue: the deep yellow color of the intermediate imine will gradually fade to a pale solution as the bicyclic product forms.

Step 4: Isolation & Chiral Verification

  • Dilute the crude mixture with EtOAc (250 mL) and wash extensively with deionized water (3 × 150 mL) to completely partition the DMSO and proline into the aqueous phase.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify via flash chromatography and determine the ee via Chiral HPLC (e.g., Chiralpak AD-H column) before proceeding to downstream steps like Schmidt rearrangements.

References

  • Quiñones, N., et al. (2009). Stereoselective Synthesis of Isoquinuclidinones by Direct Imino-Diels-Alder Type Reaction Catalyzed by L-Proline. Heterocycles, Vol. 78, No. 12.[Link]

  • Eshghi, H., et al. (2020). Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. Organic Process Research & Development, 24(10), 2208-2216.[Link]

  • Wang, Y., et al. (2011). Enzyme-Catalyzed Direct Three-Component Aza-Diels–Alder Reaction Using Hen Egg White Lysozyme. The Journal of Organic Chemistry, 76(24), 10249-10255.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography of 2-Azabicyclo[2.2.2]octan-5-one

Welcome to the technical support guide for the purification of 2-azabicyclo[2.2.2]octan-5-one. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-azabicyclo[2.2.2]octan-5-one. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this and structurally similar bicyclic amines. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 2-azabicyclo[2.2.2]octan-5-one on silica gel?

The primary challenge stems from the molecule's basic secondary amine. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[1][2] These acidic sites can protonate the basic nitrogen atom of your compound, leading to strong ionic interactions. This results in several common issues:

  • Peak Tailing/Streaking: The compound binds too strongly and elutes slowly and unevenly, causing broad, streaky bands on both TLC and columns.[1][2]

  • Irreversible Adsorption: In some cases, the compound can bind so strongly that it does not elute from the column, leading to significant yield loss.

  • On-Column Degradation: The acidic environment of the silica gel can potentially catalyze the degradation of sensitive compounds.

Q2: I'm seeing significant streaking on my initial TLC analysis. What does this indicate and how should I proceed?

Streaking on a TLC plate is a classic indicator of a strong, undesirable interaction between your analyte and the stationary phase. For a basic compound like 2-azabicyclo[2.2.2]octan-5-one, this is almost certainly due to the amine-silanol interaction.

Before proceeding to a large-scale column, you must first solve this issue at the TLC level. The conditions that give you clean, well-defined spots on a TLC plate are the best starting point for your column. The most effective solution is to "deactivate" the acidic silica by adding a basic modifier to your mobile phase.[1]

Troubleshooting Guide: Common Purification Problems

Problem 1: My compound is tailing or streaking on the column, resulting in poor separation and mixed fractions.

Cause: This is the most common issue and is caused by the interaction between the basic amine and acidic silanol groups on the silica surface.[1][2] The protonated amine has a much higher affinity for the polar stationary phase, leading to a non-linear isotherm and asymmetric peak shapes.

Solution: Deactivate the Silica Gel with a Basic Modifier

The most robust solution is to add a small amount of a volatile base to your eluent. This base will compete with your product for binding to the acidic silanol sites, effectively masking them and allowing your compound to elute symmetrically.[1][3]

ModifierTypical ConcentrationUse Case & Considerations
Triethylamine (TEA) 0.1 - 2% (v/v)The most common and effective choice. It's volatile and easily removed during solvent evaporation. Start with 1% TEA in your eluent.[2][4]
Ammonia (in MeOH) 1 - 2% (v/v) of a 2M NH₃ solution in MeOHVery effective, especially for more polar amines. The ammonia gradient can sometimes aid in separation.[5]
Pyridine ~1% (v/v)Less common due to its higher boiling point, odor, and toxicity. Can be effective but TEA is generally preferred.[1]

Workflow:

  • TLC First: Develop a solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes) that gives your product an Rf of ~0.2-0.3.

  • Add Modifier: Prepare the chosen solvent system and add 1% (v/v) of triethylamine.

  • Re-run TLC: Run a new TLC plate with the modified eluent. You should observe a significant improvement in spot shape.

  • Apply to Column: Use this TEA-modified eluent for your column chromatography.

Problem 2: My yield is very low, even though the reaction appears to be clean by other analyses (e.g., LCMS, NMR of crude).

Cause: This is likely due to irreversible adsorption of your product onto the silica gel column. If the interaction with the silanol groups is too strong, a portion of your compound may not elute at all, even with highly polar solvents.

Solutions:

  • Pre-treat the Silica: Before loading your sample, flush the packed column with 2-3 column volumes of your eluent containing the basic modifier (e.g., 1% TEA). This ensures the entire stationary phase is neutralized before your compound is introduced.[2][6]

  • Dry Loading with Deactivated Silica: If you are dry loading your sample, pre-adsorb your crude material onto a small amount of silica gel that has been pre-treated with the basic eluent and dried.

  • Consider an Alternative Stationary Phase: If the problem persists, standard silica may not be suitable. Consider these alternatives:

    • Basic Alumina: Alumina is generally basic and is an excellent alternative for the purification of amines.[7]

    • Amine-functionalized Silica: These commercially available columns have a propylamine moiety bonded to the silica surface, creating a more alkaline environment that is ideal for purifying basic compounds without needing a mobile phase modifier.[8][9]

Problem 3: I can't separate my product from a closely related, non-basic impurity.

Cause: While adding a base solves peak shape issues, it can sometimes reduce the overall resolving power of the silica gel by masking some of the polar interaction sites.

Solutions:

  • Optimize the Solvent System: This is the first and most crucial step. A good separation requires finding the right balance of solvent polarity. Test a variety of solvent systems at the TLC stage (with 1% TEA).

    • System 1: Dichloromethane / Methanol

    • System 2: Ethyl Acetate / Hexanes

    • System 3: Chloroform / Acetone[5]

  • Use a Shallow Gradient: Instead of isocratic elution, a very slow, shallow gradient can effectively separate compounds with similar Rf values. For example, start with 2% MeOH in DCM and slowly increase to 8% MeOH over 15-20 column volumes.

  • Change Stationary Phase: As mentioned previously, switching to a different stationary phase like alumina or a chemically modified silica can alter the selectivity of the separation, potentially resolving your product from the impurity.[7][8]

Experimental Protocols

Protocol 1: Standard Column Chromatography with Triethylamine (TEA) Modifier

This protocol outlines the standard procedure for purifying 2-azabicyclo[2.2.2]octan-5-one using a TEA-modified mobile phase.

  • TLC Analysis:

    • Prepare a stock solution of your crude material.

    • On a TLC plate, spot the crude material and test various solvent systems (e.g., 95:5 DCM:MeOH, 90:10 DCM:MeOH).

    • Prepare a new eluent jar with the best solvent system plus 1% (v/v) TEA.

    • Run a new TLC plate. The spot for your product should be compact and non-streaking. Aim for an Rf of 0.2-0.3.

  • Column Preparation (Slurry Packing):

    • In a beaker, add the required amount of silica gel.

    • Prepare your initial eluent (the one giving an Rf of ~0.2) including 1% TEA.

    • Carefully add the eluent to the silica gel to form a uniform slurry.

    • Pour the slurry into your column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[10]

  • Column Equilibration:

    • Once packed, pass 2-3 column volumes of the TEA-modified eluent through the column to ensure the entire stationary phase is fully equilibrated and deactivated.

  • Sample Loading (Wet or Dry):

    • Wet Loading: Dissolve your crude material in a minimal amount of the initial eluent and carefully load it onto the top of the column.

    • Dry Loading: Dissolve your crude material in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with your initial solvent system. If separation is poor, you can gradually increase the polarity (e.g., from 5% MeOH to 10% MeOH).

    • Collect fractions and monitor them by TLC (using the TEA-modified eluent) to identify the pure product.

  • Work-up:

    • Combine the pure fractions and remove the solvent using a rotary evaporator. The triethylamine will co-evaporate with the common solvents.

Visual Troubleshooting Guide

The following diagram outlines a decision-making workflow for troubleshooting common issues during the purification of 2-azabicyclo[2.2.2]octan-5-one.

TroubleshootingWorkflow start Start: Purification Issue Observed p1 Problem: Peak Tailing / Streaking? start->p1 p2 Problem: Low Yield / No Elution? start->p2 p3 Problem: Poor Separation? start->p3 s1 Primary Solution: Add 1% Triethylamine (TEA) to mobile phase. p1->s1 Yes s2 Action: 1. Pre-treat column with TEA-eluent. 2. Ensure proper dry loading. p2->s2 Yes s3 Action: 1. Optimize solvent system (TLC). 2. Run a shallow gradient. p3->s3 Yes outcome Result: Improved Purification s1->outcome s2->p1 Still Tailing? adv1 Advanced Solution: Change Stationary Phase s2->adv1 Still Low Yield? s3->adv1 Still Poor Sep.? adv_opts Options: - Basic Alumina - Amine-functionalized Silica adv1->adv_opts adv_opts->outcome

Caption: Troubleshooting workflow for amine purification.

References

  • Reddit. (2013). TLC and streaking: why add triethylamine? r/chemhelp. Retrieved from [Link]

  • Science Forums. (2011). Amine purification. Chemistry. Retrieved from [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Chromatography Forum. (2005). use of Triethylamine. Retrieved from [Link]

  • Org Prep Daily. (2006). Purifying amines on silica. Retrieved from [Link]

  • Biotage. (2023). When should amine-bonded columns be used for purification? Retrieved from [Link]

  • ResearchGate. (2019). How to seperate organic amine from silica gel? Retrieved from [Link]

  • Reddit. (2024). Purification Troubleshooting. r/chemistry. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 2-Azabicyclo[2.2.2]octan-5-one Troubleshooting

Welcome to the Isoquinuclidinone (2-azabicyclo[2.2.2]octan-5-one) Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies to mitiga...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Isoquinuclidinone (2-azabicyclo[2.2.2]octan-5-one) Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies to mitigate unwanted ring-opening side reactions during the functionalization of bridged nitrogen heterocycles.

Diagnostic Decision Tree

DiagnosticTree Start Detect Ring-Opened Side Product Cond Identify Reaction Conditions Start->Cond Birch Dissolving Metal (e.g., Birch Reduction) Cond->Birch Thermal Thermal / Free Amine (>80°C) Cond->Thermal Acidic Strong Acid / Azide (e.g., Schmidt Reaction) Cond->Acidic Sol1 Change N-Protecting Group (Carbamate -> Alkyl) Birch->Sol1 C-N Cleavage Sol2 Protonate Amine; Use HCl Salt Form Thermal->Sol2 Retro-Diels-Alder Sol3 Optimize Acid Conc.; Transition to Flow Acidic->Sol3 Over-migration

Diagnostic workflow for identifying and resolving isoquinuclidinone ring-opening.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my 2-azabicyclo[2.2.2]octan-5-one derivative undergo complete C-N bond cleavage during Birch reduction?

Root Cause Analysis: When attempting to deoxygenate the isoquinuclidine skeleton under Birch reduction conditions (Li/NH3 or Na/NH3), the choice of the nitrogen protecting group is the critical variable. If your nitrogen is protected as a carbamate (e.g., methyl carbamate or Boc), the electron-withdrawing nature of the carbonyl lowers the LUMO of the adjacent C-N bond. The solvated electrons generated in the dissolving metal reduction will populate this LUMO, forming a radical anion intermediate. This intermediate rapidly fragments via C-N bond cleavage to yield a stable carbamate anion, resulting in a ring-opened product[1].

The Solution: Switch your protecting group from an electron-withdrawing carbamate to an electron-donating or neutral alkyl group (such as a benzyl group) prior to reduction. Alkyl amines do not stabilize the radical anion, making the C-N cleavage thermodynamically unfavorable and preserving the bicyclic core[1].

Q2: I left my secondary amine intermediate at room temperature, and it degraded into pyrrole derivatives. What happened?

Root Cause Analysis: The free secondary amine of the 2-azabicyclo[2.2.2]octane system is highly strained and intrinsically unstable. Under thermal stress or even prolonged storage at room temperature, the free amine can undergo a spontaneous retro-Diels-Alder fragmentation, breaking down into a pyrrole and an acetylene derivative[2].

The Solution: The secondary amine is not acid-sensitive. By immediately treating the free amine with hydrogen chloride in dichloromethane, you tie up the nitrogen lone pair, drastically increasing the activation energy required for fragmentation. The resulting hydrochloride salt is highly stable and can be stored indefinitely under refrigeration[2].

Q3: During Schmidt rearrangement to expand the ring, I am getting a complex mixture of acyclic and fragmented side products. How can I control this?

Root Cause Analysis: The Schmidt rearrangement of 2-azabicyclo[2.2.2]octan-5-one to form bridged homopiperazines requires strong acids (like polyphosphoric acid or TiCl4) and azides. In batch reactors, poor mixing and localized exothermic hotspots lead to extended residence times of the sensitive bicyclic ketone in concentrated acid, promoting competitive C-C bond cleavage and complex decomposition[3].

The Solution: Transition the reaction to continuous-flow chemistry. Flow reactors provide superior heat dissipation and precise control over residence time, preventing the over-reaction of the intermediate. Alternatively, consider a photochemical oxaziridine rearrangement, which achieves the same nitrogen insertion under much milder, acid-free conditions[3].

Quantitative Data: Protecting Group & Condition Matrix

To ensure self-validating experimental design, consult the following table before selecting your synthetic route. The data summarizes the expected structural integrity of the 2-azabicyclo[2.2.2]octane core based on protecting group and reaction conditions.

N-SubstitutionReaction ConditionPrimary OutcomeRing-Opened Yield (%)Recommendation
Methyl Carbamate Birch Reduction (Li/NH3, -78°C)C-N Cleavage~68%Avoid for deoxygenation steps[1].
N-Benzyl (Alkyl) Birch Reduction (Li/NH3, -78°C)Deoxygenation<5%Preferred for preserving the bicycle.
Free Amine (NH) Thermal (>25°C, prolonged)Retro-Diels-Alder>90%Avoid storing as free base[2].
Amine HCl Salt Thermal / StorageStable0%Preferred for long-term storage[2].
N-Alkyl (Tertiary) Cyanogen Bromide (von Braun)C-N Cleavage>70%Avoid unless intentional reorganization is desired[4].

Mechanistic Pathway of Birch-Induced Ring Opening

BirchMechanism N1 N-Carbamate Isoquinuclidinone N2 Radical Anion Formation (Li/NH3) N1->N2 N3 C-N Bond Cleavage (Ring Opened) N2->N3 Stabilized leaving group N4 N-Benzyl Isoquinuclidinone N5 Radical Anion Formation (Li/NH3) N4->N5 N6 Intact Bicyclic Core (Deoxygenated) N5->N6 Unfavorable cleavage

Mechanistic divergence of isoquinuclidinone under Birch reduction based on N-substitution.

Standard Operating Procedure (SOP): Safe Deoxygenation Protocol

This self-validating protocol ensures the successful deoxygenation of the isoquinuclidinone skeleton without triggering C-N bond cleavage.

Prerequisites: Ensure the substrate is an N-alkyl derivative (e.g., N-benzyl). Do not proceed with N-carbamate or N-acyl derivatives.

Step 1: Reaction Setup

  • Flame-dry a 3-neck round-bottom flask equipped with a cold finger condenser and a magnetic stir bar.

  • Flush the system with ultra-high purity Argon for 15 minutes.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

Step 2: Ammonia Condensation & Metal Addition

  • Condense anhydrous ammonia (~20 mL per mmol of substrate) into the flask.

  • Add freshly cut Lithium wire (5.0 equivalents) in small pieces. The solution will turn a deep, characteristic blue color, indicating the presence of solvated electrons.

  • Stir for 15 minutes at -78 °C to ensure complete dissolution of the metal.

Step 3: Substrate Addition

  • Dissolve the N-benzyl-2-azabicyclo[2.2.2]octan-5-one derivative (1.0 equivalent) in anhydrous THF (5 mL per mmol).

  • Add the THF solution dropwise to the blue Li/NH3 mixture over 10 minutes.

  • Stir the reaction mixture at -78 °C for exactly 45 minutes. Validation Check: The persistence of the blue color confirms active reducing conditions. If the color fades prematurely, add additional Lithium wire until the blue color remains.

Step 4: Quenching and Workup

  • Quench the reaction by carefully adding solid NH4Cl until the blue color completely dissipates, leaving a white/colorless suspension.

  • Remove the cold bath and allow the ammonia to evaporate overnight under a steady stream of Argon.

  • Partition the remaining residue between EtOAc and saturated aqueous NaHCO3.

  • Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Analytical Validation Self-Validation: Analyze the crude product via 1H NMR. The structural integrity of the 2-azabicyclo[2.2.2]octane ring is confirmed by the presence of the bridgehead protons (typically multiplets between 2.50–3.50 ppm). If ring-opening occurred, these peaks will shift significantly downfield or disappear, and new vinylic or acyclic aliphatic signals will emerge.

References

  • Synthesis and Properties of Bridged Nitrogen Heterocycles University of Leicester [Link]

  • Enantioselective Formal Total Synthesis of (−)-Quinagolide Organic Letters - ACS Publications [Link]

  • Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow Organic Process Research & Development - ACS Publications [Link]

  • Biopatterned Reorganization of Alkaloids Enabled by Ring-Opening Functionalization of Tertiary Amines Journal of the American Chemical Society - ACS Publications[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Spectral Analysis of 2-Azabicyclo[2.2.2]octan-5-one Derivatives: N-Boc vs. N-Benzyl Platforms

Executive Summary The 2-azabicyclo[2.2.2]octan-5-one (isoquinuclidin-5-one) scaffold is a highly rigid, bridged bicyclic framework that serves as a critical synthetic intermediate in drug discovery, particularly in the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-azabicyclo[2.2.2]octan-5-one (isoquinuclidin-5-one) scaffold is a highly rigid, bridged bicyclic framework that serves as a critical synthetic intermediate in drug discovery, particularly in the development of P2Y14 receptor antagonists[1] and the total synthesis of iboga-type alkaloids. Because the free secondary amine is prone to degradation and complicates purification, it is predominantly utilized in its N -protected forms.

This guide provides an objective comparison of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for two of the most common derivatives: N -Boc-2-azabicyclo[2.2.2]octan-5-one and N -Benzyl-2-azabicyclo[2.2.2]octan-5-one . By analyzing the conformational dynamics and anisotropic effects inherent to this rigid [2.2.2] system, researchers can accurately validate synthetic outcomes and differentiate between endo/exo functionalization.

Structural Significance & Conformational Dynamics

The analytical challenge of the 2-azabicyclo[2.2.2]octane system lies in its locked geometry. Unlike flexible piperidine rings, the[2.2.2] bicyclic system enforces strict dihedral angles (approximately 0°, 60°, and 120°).

Expert Insight on Causality: According to the Karplus equation, these fixed dihedral angles result in highly specific 3JHH​ coupling constants. Furthermore, the rigid spatial proximity of the C5 carbonyl group creates a strong anisotropic deshielding cone that heavily influences the chemical shifts of the adjacent C4 bridgehead and C6 methylene protons[2].

When comparing N -protecting groups, the choice of substituent dictates the spectral clarity:

  • N -Boc (tert-butyloxycarbonyl): The partial double-bond character of the carbamate C-N bond leads to restricted rotation (rotamers) at room temperature. This often causes significant peak broadening for the C1 and C3 protons/carbons in the NMR spectrum.

  • N -Benzyl: The benzyl group allows for free rotation around the N-CH 2​ bond, yielding sharp, highly resolved multiplets for the bicyclic core, though it introduces overlapping aromatic signals in the 7.20–7.40 ppm region[1].

Comparative NMR Spectral Reference Data

The following tables summarize the quantitative 1 H and 13 C NMR reference data for both derivatives. Data is acquired in CDCl 3​ at 298 K (400 MHz for 1 H, 100 MHz for 13 C).

Table 1: 1 H NMR Data Comparison (CDCl 3​ , 400 MHz)
Position N -Boc-2-azabicyclo[2.2.2]octan-5-one N -Benzyl-2-azabicyclo[2.2.2]octan-5-oneSpectral Interpretation & Causality
H1 (Bridgehead) ~ 4.20 ppm (br s, 1H)~ 3.20 ppm (br s, 1H)Deshielded by adjacent N. Broadened in Boc due to rotamers.
H3 (CH 2​ ) ~ 3.30 – 3.50 ppm (m, 2H)~ 2.80 – 3.00 ppm (m, 2H)Diastereotopic protons; geminal coupling ( J≈11 Hz).
H4 (Bridgehead) ~ 2.45 ppm (m, 1H)~ 2.40 ppm (m, 1H)Deshielded by the adjacent C5 ketone.
H6 (CH 2​ ) ~ 2.20 – 2.40 ppm (m, 2H)~ 2.20 – 2.35 ppm (m, 2H)Alpha to carbonyl; large geminal coupling ( J≈18 Hz).
H7, H8 (CH 2​ bridge) ~ 1.60 – 2.00 ppm (m, 4H)~ 1.50 – 1.90 ppm (m, 4H)Complex overlapping multiplets due to rigid cage structure.
Protecting Group 1.45 ppm (s, 9H, t -Bu)3.70 (s, 2H), 7.20–7.40 (m, 5H)Benzyl CH 2​ appears as a sharp singlet due to rapid rotation.
Table 2: 13 C NMR Data Comparison (CDCl 3​ , 100 MHz)
Position N -Boc Derivative (ppm) N -Benzyl Derivative (ppm)Carbon Type (DEPT-135)
C5 (Ketone) 212.0214.5Quaternary (C=O)
C1 (Bridgehead) 54.058.0CH (Positive)
C3 (CH 2​ ) 48.551.0CH 2​ (Negative)
C4 (Bridgehead) 42.043.0CH (Positive)
C6 (CH 2​ ) 38.539.5CH 2​ (Negative)
C7, C8 (CH 2​ bridge) 25.0, 22.026.0, 23.5CH 2​ (Negative)
Protecting Group 154.0 (C=O), 80.5 (C), 28.4 (CH 3​ )138.0 (C), 128.5/128.2/127.1 (CH), 59.5 (CH 2​ )Varies

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating workflow must be strictly adhered to when acquiring NMR data for isoquinuclidine scaffolds[3].

Step 1: Sample Preparation
  • Weigh 20–30 mg of the purified 2-azabicyclo[2.2.2]octan-5-one derivative.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary).

  • Self-Validation: The presence of the TMS peak at exactly 0.00 ppm confirms that the chemical shift referencing is perfectly calibrated, eliminating solvent-drift errors.

Step 2: Instrument Tuning & Shimming
  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

  • Lock the magnetic field to the deuterium ( 2 H) resonance of the CDCl 3​ solvent.

  • Perform automated or manual gradient shimming on the Z-axis.

  • Self-Validation: Shimming is validated by achieving a 2 H lock signal Full Width at Half Height (FWHH) of <1.0 Hz. This ensures that any observed peak broadening (e.g., at the C1 position of the N -Boc derivative) is a genuine structural phenomenon (rotamers) rather than instrumental magnetic field inhomogeneity.

Step 3: Pulse Sequence Selection & 2D Acquisition
  • 1D 1 H NMR: Acquire with 16 scans, a 1-second relaxation delay (d1), and a 30° flip angle.

  • 1D 13 C & DEPT-135: Acquire 13 C with 512–1024 scans and a 2-second d1 to ensure relaxation of the quaternary C5 ketone. Run a DEPT-135 sequence to differentiate CH/CH 3​ (positive phase) from CH 2​ (negative phase).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to map the highly overlapping diastereotopic protons (H3, H6, H7, H8) to their respective carbons.

  • Self-Validation: The DEPT-135 spectrum acts as an internal control for the 13 C spectrum. The quaternary C5 ketone (~212 ppm) must completely disappear in the DEPT-135 spectrum, validating the correct pulse phase calibration.

Visualizing the Analytical Workflow

The following diagrams map the logical relationships and protocols required for the successful structural elucidation of these bicyclic systems.

NMR_Workflow A 1. Sample Preparation (20-30 mg in 0.6 mL CDCl3 + TMS) B 2. Instrument Calibration (Locking, Tuning, Shimming) A->B Transfer to NMR probe C 3. 1D Acquisition (1H, 13C, DEPT-135) B->C Field homogeneity validated (<1.0 Hz) D 4. 2D Acquisition (COSY, HSQC, HMBC) C->D Resolve overlapping multiplets E 5. Data Processing (Phase & Baseline Correction) C->E D->E Cross-peak assignment

Figure 1: Self-validating NMR acquisition workflow for structural elucidation of bicyclic scaffolds.

Bicyclic_NMR Rigid Rigid [2.2.2] Framework (Isoquinuclidine Core) Dihedral Fixed Dihedral Angles (0°, 60°, 120°) Rigid->Dihedral Shift Carbonyl Anisotropy (C5 Ketone Deshielding) Rigid->Shift Coupling Distinct 3J_HH Couplings (Karplus Equation) Dihedral->Coupling Resolution High-Resolution Signal Splitting (Diastereotopic differentiation) Coupling->Resolution Shift->Resolution

Figure 2: Causal relationship between the rigid isoquinuclidine framework and NMR spectral resolution.

References

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist Journal of Medicinal Chemistry, American Chemical Society (2022). URL:[Link]

  • Enzyme-Catalyzed Direct Three-Component Aza-Diels–Alder Reaction Using Hen Egg White Lysozyme The Journal of Organic Chemistry, American Chemical Society (2011). URL:[Link]

  • Iodine-Catalyzed Microwave-Induced Multicomponent Aza-Diels Alder[4+2] Cycloaddition Reaction: A Versatile Approach Towards Bic Walsh Medical Media (2016). URL:[Link]

  • Stereoselective Synthesis of Isoquinuclidinones by Direct Imino-Diels-Alder Type Reaction Catalyzed by L-Proline Heterocycles (2009). URL:[Link]

Sources

Comparative

mass spectrometry fragmentation patterns of 2-azabicyclo[2.2.2]octan-5-one

Comparative Mass Spectrometry Platforms for the Structural Elucidation of 2-Azabicyclo[2.2.2]octan-5-one Scaffolds The 2-azabicyclo[2.2.2]octan-5-one (isoquinuclidinone) framework is a rigid, bridged bicyclic scaffold cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Platforms for the Structural Elucidation of 2-Azabicyclo[2.2.2]octan-5-one Scaffolds

The 2-azabicyclo[2.2.2]octan-5-one (isoquinuclidinone) framework is a rigid, bridged bicyclic scaffold critical to the development of complex alkaloids, ibogaine analogs, and novel therapeutics targeting monoamine transporters[1]. Accurate structural elucidation of these scaffolds—such as the widely utilized derivative 2-(4-methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one—relies heavily on advanced mass spectrometry (MS).

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-HRMS/MS) . This comparison will dissect the causality behind their distinct fragmentation patterns and provide self-validating protocols for robust laboratory implementation.

Mechanistic Insights: The Causality of Fragmentation

The structural rigidity of the 2-azabicyclo[2.2.2]octane ring dictates unique behavior under different ionization energies. Analyzing 2-(4-methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one (Exact Mass: 231.1259 Da) reveals platform-specific mechanistic pathways:

1. Hard Ionization (GC-EI-MS at 70 eV): Electron impact strips an electron to form the highly energetic radical cation [M]∙+ at m/z 231. The excess internal energy drives rapid homolytic cleavage. The primary pathway is the scission of the C–N bond connecting the aromatic substituent to the bicyclic framework. This yields a highly stable azabicyclo[2.2.2]octan-5-one cation at m/z 124.07 (often the base peak) and a methoxyphenyl radical[2]. The rigid bicyclic ketone also undergoes subsequent retro-Diels-Alder (rDA) fragmentation, expelling carbon monoxide (CO, -28 Da) to relieve ring strain[3].

2. Soft Ionization (LC-ESI-HRMS/MS via CID): Electrospray ionization yields the even-electron protonated species [M+H]+ at m/z 232.13. Because the proton localizes on the basic bridgehead nitrogen, Collision-Induced Dissociation (CID) preferentially triggers heterolytic cleavage. The charge is retained on the nitrogen-containing bicyclic core, resulting in the neutral loss of anisole (methoxybenzene) to produce the m/z 124.08 product ion. High-resolution Orbitrap mass analyzers can determine these fragments with < 2 ppm mass error, confirming the exact regiochemistry of the substituents[1].

Platform Comparison: Performance & Suitability

ParameterGC-EI-MS (Single Quadrupole)LC-ESI-HRMS/MS (Q-TOF / Orbitrap)
Ionization Species Radical Cation [M]∙+ Protonated Adduct [M+H]+
Primary Fragmentation Homolytic C-N cleavage & retro-Diels-AlderHeterolytic cleavage & neutral losses
Mass Accuracy Nominal (~0.1 Da)High-Resolution (< 2 ppm mass error)
Structural Elucidation Excellent for library matching (NIST)Superior for novel derivative characterization
Sample Suitability Volatile, thermally stable derivativesPolar, intact, or thermally labile derivatives

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must function as a self-validating system. The following methodologies incorporate built-in causality and system suitability tests (SST).

Protocol 1: GC-EI-MS Workflow

Objective: Generate reproducible, library-searchable fragmentation spectra.

  • System Validation (SST): Prior to sample injection, infuse perfluorotributylamine (PFTBA). Causality: PFTBA tuning validates the mass axis calibration and ensures the relative abundance of m/z 69, 219, and 502 meets manufacturer specifications, confirming the electron multiplier is functioning optimally.

  • Chromatographic Separation: Inject 1 µL of the sample (10 µg/mL in hexane) onto an HP-5MS column (30 m × 0.25 mm, 0.25 µm film). Causality: The 5% phenyl methyl siloxane stationary phase provides a low-bleed environment, preventing background siloxane interference at m/z 124, ensuring a high signal-to-noise ratio.

  • Thermal Management: Maintain the injection port at 250°C and use a fast temperature ramp (15°C/min). Causality: The strained bicyclo[2.2.2]octane system can undergo thermal degradation if exposed to prolonged heat in the inlet; rapid volatilization preserves the intact molecule prior to ionization.

  • Ionization: Apply 70 eV electron impact. Causality: 70 eV is the universal standard for EI, ensuring the resulting fragmentation pattern (e.g., the 75% relative intensity of the m/z 124 fragment) is directly comparable to literature and computational libraries[2].

Protocol 2: LC-ESI-HRMS/MS Workflow

Objective: Achieve high-resolution mass accuracy and deep structural mapping.

  • System Validation (SST): Inject a reference standard (e.g., Reserpine) and verify the [M+H]+ mass accuracy is < 2 ppm. Causality: Validating the Orbitrap/TOF mass defect calibration ensures that the empirical formula of the m/z 124.0759 fragment is definitively assigned as C7​H10​NO+ rather than an isobaric interference.

  • Chromatographic Separation: Use a C18 column (100 × 2.1 mm, 1.8 µm) with a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, ensuring complete protonation of the bridgehead tertiary amine, maximizing the [M+H]+ precursor signal[1].

  • Stepped CID Fragmentation: Isolate the m/z 232.13 precursor and apply Stepped Normalized Collision Energy (NCE) at 20, 40, and 60. Causality: The rigid bicyclic framework resists fragmentation at low energies. Stepped NCE ensures that both the highly labile C-N bond cleavage (captured at NCE 20) and the higher-energy ring-opening events (captured at NCE 60) are recorded in a single, comprehensive MS/MS scan.

Quantitative Data: Fragmentation Patterns

The following table summarizes the quantitative fragmentation data for 2-(4-methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one across both platforms, validating the structural assignment[2].

PlatformPrecursor IonKey Fragment (m/z)Relative IntensityMechanistic Assignment
GC-EI-MS m/z 231.12 [M]∙+ 124.0775% [M−C7​H7​O]+ (Loss of methoxybenzyl radical)
GC-EI-MS m/z 231.12 [M]∙+ 107.0545% [C7​H7​O]+ (Methoxyphenyl cation)
LC-ESI-MS/MS m/z 232.13 [M+H]+ 124.08100% (Base Peak) [M+H−C7​H8​O]+ (Neutral loss of anisole)
LC-ESI-MS/MS m/z 232.13 [M+H]+ 96.0830% [m/z124−CO]+ (Retro-Diels-Alder ring opening)

Workflow & Logical Relationship Visualization

The following diagram illustrates the parallel analytical workflows and the causality of the fragmentation pathways based on the chosen ionization technique.

MS_Comparison Target 2-Azabicyclo[2.2.2]octan-5-one Derivative Analysis GC GC-EI-MS Platform (Hard Ionization) Target->GC Volatile/Thermally Stable LC LC-ESI-HRMS/MS Platform (Soft Ionization) Target->LC Polar/Intact Analysis Radical Radical Cation [M]•+ m/z 231.12 GC->Radical 70 eV Electron Impact Protonated Protonated Ion [M+H]+ m/z 232.13 LC->Protonated ESI (+), 0.1% Formic Acid EI_Frag1 Homolytic Cleavage m/z 124 (Base Peak) Radical->EI_Frag1 EI_Frag2 Retro-Diels-Alder Loss of CO (-28 Da) Radical->EI_Frag2 ESI_Frag1 Heterolytic Cleavage CID via NCE 20-60 Protonated->ESI_Frag1 ESI_Frag2 High-Res Product Ions < 2 ppm Mass Error ESI_Frag1->ESI_Frag2

Comparative MS workflow and fragmentation logic for 2-azabicyclo[2.2.2]octan-5-one derivatives.

References

  • bioRxiv. (2020). A tropane-based ibogaine analog rescues folding-deficient SERT and DAT. Cold Spring Harbor Laboratory.[Link]

  • HETEROCYCLES. (2009). Stereoselective Synthesis of Isoquinuclidinones by Direct Imino-Diels-Alder Type Reaction Catalyzed by L-Proline. The Japan Institute of Heterocyclic Chemistry.[Link]

Sources

Validation

A Comparative Guide to the Conformational Analysis of 2-Azabicyclo[2.2.2]octan-5-one and Quinuclidine: Structural Rigidity and Electronic Effects

Introduction In the landscape of medicinal chemistry and catalyst design, rigid bicyclic scaffolds are of paramount importance. Their conformationally restricted nature provides a well-defined three-dimensional architect...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and catalyst design, rigid bicyclic scaffolds are of paramount importance. Their conformationally restricted nature provides a well-defined three-dimensional architecture, crucial for precise interactions with biological targets or for inducing stereoselectivity in chemical reactions.[1] Quinuclidine (1-azabicyclo[2.2.2]octane) is a quintessential example of such a scaffold, prized for its high symmetry, rigidity, and pronounced basicity.[2]

This guide provides a detailed comparative analysis between quinuclidine and a structurally related, yet functionally distinct analog: 2-azabicyclo[2.2.2]octan-5-one. By introducing a nitrogen atom into the bridge and incorporating a carbonyl group, the fundamental structural and electronic properties of the bicyclo[2.2.2]octane framework are significantly altered. We will explore these differences through an examination of their conformational landscapes, electronic properties, and spectroscopic signatures, supported by experimental data and established chemical principles. This analysis is designed to provide researchers, scientists, and drug development professionals with a clear understanding of the nuanced yet critical impact of these structural modifications.

Quinuclidine: The Archetype of a Rigid, Symmetrical Base

Quinuclidine is a highly symmetrical, cage-like molecule that can be viewed as a constrained version of triethylamine.[3] Its structure is exceptionally rigid, a property that stems from its three fused six-membered rings.

Conformational Landscape

The most striking conformational feature of quinuclidine is that all three of its six-membered rings are locked into a boat conformation .[3] This is a direct consequence of the bicyclic structure, which prevents the ring-flipping that would allow for the more stable chair conformation seen in simple cyclohexanes. This locked conformation results in a molecule with idealized C₃ᵥ symmetry and eclipsed hydrogen atoms along the ethylene bridges, a state of higher torsional strain that is nonetheless enforced by the rigid framework.[3] This rigidity is a key factor in its utility as a scaffold, as it minimizes the entropic penalty upon binding to a receptor or metal center.

Electronic and Spectroscopic Properties

Quinuclidine is a strong organic base, with the pKa of its conjugate acid reported to be between 11.0 and 11.3.[2][3] The nitrogen's lone pair of electrons is highly accessible, pointing outwards from the cage structure, which makes it an excellent nucleophile and base.

Experimental Data: Quinuclidine

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.85 (m, 6H, -NCH₂-), 1.53 (m, 7H, -CH₂- and -CH). The simple spectrum reflects the molecule's high symmetry.

  • ¹³C NMR (CDCl₃, 100 MHz): δ 47.5 (-NCH₂-), 25.9 (-CH₂-), 21.0 (-CH).

  • IR Spectroscopy: Lacks a carbonyl stretch. Features prominent C-H and C-N stretching and bending vibrations.

Caption: 3D representation of Quinuclidine's rigid cage structure.

2-Azabicyclo[2.2.2]octan-5-one: A Perturbed and Functionalized Scaffold

The introduction of a nitrogen atom at the 2-position and a ketone at the 5-position dramatically transforms the quinuclidine scaffold. These changes break the molecule's symmetry, introduce electronic strain, and create a functional handle for further chemical modification.[2][4]

Predicted Conformational Landscape

Unlike the enforced boat conformations in quinuclidine, the piperidinone ring within 2-azabicyclo[2.2.2]octan-5-one is subject to different conformational pressures. The C5 carbonyl group is sp²-hybridized, leading to a flattening of this part of the ring. This structural change, combined with the presence of the secondary amine at C2, suggests that the piperidinone ring will likely adopt a distorted boat or a twist-boat conformation to minimize steric and torsional strain. The high rigidity of the overall bicyclic system is maintained, but the local conformation of the functionalized ring is significantly altered.

Electronic and Spectroscopic Properties

Predicted & Known Spectroscopic Features:

  • ¹H NMR: Protons adjacent to the carbonyl (at C4 and C6) and the secondary amine (at C1 and C3) are expected to be shifted downfield compared to their counterparts in quinuclidine. The loss of symmetry will result in a more complex spectrum with distinct signals for each proton.

  • ¹³C NMR: A characteristic signal for the carbonyl carbon is expected in the range of δ 205-215 ppm.

  • IR Spectroscopy: The most prominent feature will be a strong C=O stretching absorption, anticipated around 1720-1735 cm⁻¹ , typical for a six-membered cyclic ketone.[5]

Caption: Structure of 2-Azabicyclo[2.2.2]octan-5-one with key functional groups.

Comparative Analysis Summary

The structural and electronic differences between these two scaffolds are stark and have significant implications for their application.

FeatureQuinuclidine2-Azabicyclo[2.2.2]octan-5-oneRationale for Difference
Molecular Formula C₇H₁₃NC₇H₁₁NOAddition of carbonyl oxygen.
Symmetry High (Idealized C₃ᵥ)Low (Asymmetric)Introduction of N at C2 and C=O at C5 breaks symmetry.
Conformation Rigid, all-boat conformation.[3]Rigid, with a distorted piperidinone ring.sp² carbonyl flattens one side of a six-membered ring.
Nitrogen Basicity (pKa) ~11.0 - 11.3[2][3]Significantly Lower (Predicted ~7-8)Strong inductive electron-withdrawal by the C5-ketone.[3]
Key IR Feature None in 1600-1800 cm⁻¹ regionStrong C=O stretch (~1725 cm⁻¹)Presence of the ketone functional group.
Functional Handles None (inert hydrocarbon cage)Ketone (for nucleophilic addition, etc.)C=O group provides a site for further synthetic elaboration.[2]

Methodologies for Conformational Analysis

A combined experimental and computational approach is essential for a thorough conformational analysis of these molecules.

Experimental Protocols

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Key parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (1024 or more) to achieve adequate signal-to-noise.

  • 2D NMR (Optional but Recommended): For 2-azabicyclo[2.2.2]octan-5-one, acquire COSY and HSQC spectra to unambiguously assign proton and carbon signals due to the lower symmetry.

  • Data Analysis: Integrate ¹H signals and assign chemical shifts relative to the solvent residual peak. For conformational insights, pay close attention to proton-proton coupling constants (J-values), which can provide information about dihedral angles via the Karplus equation.

Computational Workflow

Computational modeling, particularly Density Functional Theory (DFT), is invaluable for predicting minimum energy conformations, bond lengths, angles, and electronic properties that may be difficult to measure experimentally.[6]

Protocol: DFT Geometry Optimization and Property Calculation

  • Structure Building: Construct the 3D structures of both molecules in a molecular modeling program.

  • Conformational Search (for 2-azabicyclo[2.2.2]octan-5-one): Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • Geometry Optimization: Submit the lowest energy conformer(s) to a DFT calculation for full geometry optimization. A common and robust level of theory is B3LYP with a 6-31G(d) basis set.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

  • Property Calculation: Using the optimized geometry, calculate properties such as the molecular electrostatic potential (MEP) to visualize electron density and predict sites of reactivity, and Natural Bond Orbital (NBO) analysis to quantify charge distribution.

workflow cluster_prep 1. Initial Setup cluster_dft 2. DFT Calculation cluster_analysis 3. Data Analysis build Build 3D Structure conf_search Molecular Mechanics Conformational Search build->conf_search optimize Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->optimize Lowest Energy Conformer(s) freq Frequency Calculation optimize->freq confirm Confirm Minimum Energy (No Imaginary Frequencies) freq->confirm properties Calculate Properties (IR Spectrum, MEP, pKa) confirm->properties

Caption: Workflow for computational conformational analysis.

Implications for Drug Design and Catalysis

The choice between a quinuclidine and a 2-azabicyclo[2.2.2]octan-5-one scaffold has profound implications for molecular design:

  • Quinuclidine: Its high basicity and defined steric profile make it an excellent catalyst for reactions like the Baylis-Hillman reaction and a reliable building block where a basic nitrogen is required for a specific pharmacophore interaction.[7] Its rigidity ensures a predictable orientation in a binding pocket.

  • 2-Azabicyclo[2.2.2]octan-5-one: The reduced basicity can be advantageous in avoiding off-target effects or improving oral bioavailability by reducing the degree of protonation at physiological pH. The ketone functionality serves as a versatile synthetic handle, allowing for the introduction of diverse substituents via reactions like reductive amination or aldol condensation, enabling the exploration of a wider chemical space.[2][4] This scaffold has been successfully used as an intermediate in the synthesis of complex alkaloids and as a core component in developing novel therapeutics.[2][7]

Conclusion

While both quinuclidine and 2-azabicyclo[2.2.2]octan-5-one are built upon the same rigid bicyclo[2.2.2]octane framework, they represent two distinct tools in the chemist's toolbox. Quinuclidine is a model of high symmetry, rigidity, and strong basicity. In contrast, 2-azabicyclo[2.2.2]octan-5-one offers a desymmetrized, functionalized alternative with significantly attenuated basicity and a perturbed conformational landscape. Understanding these fundamental differences is critical for the rational design of next-generation catalysts, probes, and therapeutic agents, allowing researchers to select the appropriate scaffold to achieve the desired balance of steric, electronic, and functional properties.

References

  • Baxter, A. D., & Murray, P. J. (1987). Synthetic studies in the piperidine alkaloid field. Part 1. The 2-azabicyclo[2.2.2]octan-5-one approach to prosopine. Journal of the Chemical Society, Perkin Transactions 1, 235-240. [Link]

  • Wikipedia contributors. (2024). Quinuclidine. In Wikipedia, The Free Encyclopedia. [Link]

  • Matsumura, Y., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5639-5647. [Link]

  • PubChem. (n.d.). 2-Azabicyclo[2.2.2]octane. National Center for Biotechnology Information. [Link]

  • Weller, H. N., et al. (1980). Evaluation of 2-azabicyclo[2.2.2]octane Analogs of 4-anilidopiperidine Analgesics. Journal of Pharmaceutical Sciences, 69(9), 1104-1106. [Link]

  • Cheshkov, D. A., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 6098. [Link]

  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(27), 7864–7871. [Link]

  • Borne, R. F., Clark, C. R., & Holbrook, J. M. (1973). 2-Azabicyclo[2.2.2.]octane derivatives as conformational analogs of local anesthetics. Journal of Medicinal Chemistry, 16(8), 853-856. [Link]

  • ResearchGate. (2023). Synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes. [Link]

  • ResearchGate. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. [Link]

  • PubChem. (n.d.). 2-Oxa-5-azabicyclo[2.2.2]octane. National Center for Biotechnology Information. [Link]

  • Carman, R. M., & Derbyshire, R. P. C. (2003). Azacineole (1,3,3-Trimethyl-2-azabicyclo[2.2.2]octane). Australian Journal of Chemistry, 56(4), 319-324. [Link]

  • BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. [Link]

  • NIST. (n.d.). 2-Azabicyclo[2.2.2]oct-5-ene. National Institute of Standards and Technology. [Link]

  • IUCr. (n.d.). (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)(6-methoxy-3-quinolyl)methanol methanol solvate. International Union of Crystallography. [Link]

  • Monteiro, M., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. [Link]

  • Lin, S., et al. (2006). Selection of a 2-azabicyclo[2.2.2]octane-based alpha4beta1 integrin antagonist as an inhaled anti-asthmatic agent. Bioorganic & Medicinal Chemistry Letters, 16(12), 3239-3243. [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal chemistry. [Link]

  • MDPI. (n.d.). Computational Analysis and Conformational Modeling for Protein Structure and Interaction. [Link]

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Comparative

Unambiguous Stereochemical Resolution: A Comparison Guide to Validating 2-Azabicyclo[2.2.2]octan-5-one Stereocenters

Introduction: The Stereochemical Challenge of Isoquinuclidines The isoquinuclidine (2-azabicyclo[2.2.2]octane) scaffold is a privileged structural motif embedded in numerous bioactive alkaloids, such as catharanthine and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stereochemical Challenge of Isoquinuclidines

The isoquinuclidine (2-azabicyclo[2.2.2]octane) scaffold is a privileged structural motif embedded in numerous bioactive alkaloids, such as catharanthine and iboga derivatives, as well as modern synthetic therapeutics[1]. The functionalized 2-azabicyclo[2.2.2]octan-5-one derivatives possess multiple stereocenters—minimally at the C1 and C4 bridgehead carbons, and often at C5/C6 depending on the substitution pattern.

Unambiguous assignment of these stereocenters is a critical regulatory and mechanistic requirement in drug development. A misassigned stereocenter can lead to catastrophic failures in target binding affinity and pharmacokinetic profiling. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against orthogonal analytical techniques (NMR, VCD, and Chiral HPLC) for the stereochemical validation of 2-azabicyclo[2.2.2]octan-5-one derivatives, providing actionable, self-validating protocols for researchers.

Comparative Analysis of Stereochemical Validation Techniques

To rigorously assign both relative and absolute configurations, researchers must understand the causal strengths and limitations of each technique.

  • Single-Crystal X-ray Diffraction (SCXRD): The definitive gold standard. By analyzing the anomalous scattering of X-rays (ideally using Cu Kα radiation for light-atom organic molecules), SCXRD provides the Flack parameter, which directly yields the absolute configuration[2].

  • 2D NMR (NOESY/ROESY): Essential for determining relative stereochemistry in solution. Through through-space dipole-dipole coupling, NOESY establishes the syn or anti orientation of substituents relative to the bicyclic bridge. However, it cannot determine absolute configuration without chiral derivatizing agents[2].

  • Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized infrared light. When paired with Density Functional Theory (DFT) calculations, VCD can assign absolute configuration in the solution state, though it is computationally intensive.

  • Chiral HPLC: Resolves enantiomers and quantifies enantiomeric excess (%ee). While it cannot assign absolute configuration a priori, it is a mandatory prerequisite step to ensure the crystallized sample is enantiopure, avoiding the mischaracterization of a racemic conglomerate[3].

Table 1: Methodological Comparison for Stereocenter Validation
TechniquePrimary OutputAbsolute Config?Sample RequirementAnalysis Time
SCXRD 3D Spatial CoordinatesYes (via Flack parameter)10-50 mg (Single Crystal)Days to Weeks
2D NMR (NOESY) Relative Spatial ProximityNo (Relative only)5-15 mg (Solution)Hours
VCD Differential IR AbsorptionYes (with DFT)10-20 mg (Solution)Days (incl. compute)
Chiral HPLC Enantiomeric Excess (%ee)No<1 mg (Solution)Minutes
Table 2: Representative Validation Data for (1S, 4R, 6S)-2-benzyl-2-azabicyclo[2.2.2]octan-5-one
ParameterSCXRD ResultNMR (NOESY) Result
Bridgehead (C1/C4) (1S, 4R)syn relationship confirmed
C6 Substituent (6S) - endoStrong C6-H to C4-H cross-peak
Flack Parameter 0.03(2)N/A
Space Group P212121 (Chiral)N/A
R-factor (R1) 3.2%N/A

Self-Validating Experimental Protocols

A robust stereochemical assignment cannot rely on a single data point. The following protocols form a self-validating system, ensuring that the solid-state absolute configuration matches the solution-state bulk material.

Protocol 1: SCXRD Absolute Configuration Determination
  • Enantiopurity Verification: Prior to crystallization, analyze the synthesized 2-azabicyclo[2.2.2]octan-5-one derivative via Chiral HPLC to ensure >99% ee.

    • Causality: Crystallizing a racemate or a low-ee mixture can lead to the formation of a racemic conglomerate or crystallization in a centrosymmetric space group (e.g., P21/c), rendering absolute configuration assignment impossible[4],[3].

  • Crystal Growth (Vapor Diffusion): Dissolve 10-20 mg of the compound in a minimum volume of dichloromethane (DCM). Layer carefully with hexanes (anti-solvent) in a narrow vial. Allow slow vapor diffusion at 4 °C over 3-7 days.

    • Causality: Slow diffusion minimizes the nucleation rate, promoting the formation of single, defect-free macroscopic crystals rather than unusable microcrystalline powders.

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54178 Å) and a CMOS detector. Maintain the crystal at 100 K using a nitrogen cryostream.

    • Causality: Cu Kα radiation has a longer wavelength than Mo Kα, which maximizes the anomalous dispersion signal for light atoms (C, H, N, O). This is strictly required to calculate a reliable Flack parameter for standard organic molecules[5]. Cryo-cooling minimizes thermal motion (Debye-Waller factor), improving high-angle resolution.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (e.g., SHELXT). Refine the structure using full-matrix least-squares on F^2 (SHELXL).

    • Causality: Evaluate the Flack parameter ( x ). A Flack parameter of ~0.0 (with an esd < 0.1) definitively confirms the correct absolute stereochemistry, whereas a value of ~1.0 indicates the inverted enantiomer.

Protocol 2: Orthogonal Validation via 2D NOESY NMR
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of CDCl3. Use high-quality, dry deuterated solvent to prevent water peak interference.

  • Acquisition: Acquire a 2D NOESY spectrum on a 600 MHz NMR spectrometer with a mixing time ( τm​ ) of 300-500 ms.

    • Causality: The mixing time must be carefully optimized for the molecular weight of the isoquinuclidine (~200-300 Da) to allow sufficient cross-relaxation (NOE buildup) without entering the spin-diffusion regime, which would yield false-positive spatial correlations[2].

  • Analysis: Map the cross-peaks between the C6-proton and the C1/C4 bridgehead protons.

    • Causality: Strong NOE correlations confirm the relative endo or exo spatial proximity, cross-validating that the solid-state SCXRD structure accurately represents the dominant solution-state conformer.

Validation Workflow Visualization

Workflow Start Synthesize 2-azabicyclo[2.2.2]octan-5-one Purify Chiral HPLC Purification Start->Purify NMR 2D NMR (NOESY) Relative Stereochemistry Purify->NMR Solution State Cryst Single Crystal Growth Purify->Cryst Solid State Valid Absolute Configuration Confirmed NMR->Valid Cross-Validation XRD SCXRD Data Collection Cryst->XRD Solve Structure Refinement (Flack Parameter) XRD->Solve Solve->Valid

Workflow for stereocenter validation of 2-azabicyclo[2.2.2]octan-5-one derivatives.

References

  • Stereoselective Synthesis of Isoquinuclidines through an Aza-[4 + 2] Cycloaddition of Chiral Cyclic 2-Amidodienes. National Institutes of Health (NIH).1

  • 6-[(Z)-Benzylidene]-2,3-diphenyl-2-azabicyclo[2.2.2]octan-5-one: Crystal data. International Union of Crystallography (IUCr).4

  • Direct Amine-Catalyzed Enantioselective Synthesis of Pentacyclic Dibenzo[b,f][1,4]oxazepine/Thiazepine-Fused Isoquinuclidines along with DFT Calculations. American Chemical Society (ACS).2

  • Asymmetric Synthesis of Bridged N-Heterocycles with Tertiary Carbon Center through Barbas Dienamine-Catalysis: Scope and Applications. American Chemical Society (ACS).5

  • Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. ResearchGate.3

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Azabicyclo[2.2.2]octan-5-one

This guide provides essential safety and logistical information for the proper handling and disposal of 2-Azabicyclo[2.2.2]octan-5-one. As drug development professionals, our commitment to safety and environmental stewar...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 2-Azabicyclo[2.2.2]octan-5-one. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a procedural framework grounded in regulatory compliance and scientific best practices to ensure the safe management of this chemical waste stream.

Hazard Assessment and Compound Profile

  • Inferred Hazards: Based on analogs such as 1-Azabicyclo[2.2.2]octane (Quinuclidine) and various hydrochloride salts, this class of compounds can exhibit significant toxicity and corrosivity.[1] The hydrochloride salt of the related 2-azabicyclo[2.2.2]octan-5-ol is classified as a skin and eye irritant and may cause respiratory irritation.[2] Therefore, 2-Azabicyclo[2.2.2]octan-5-one should be handled as a hazardous substance with potential for irritation, toxicity, and environmental harm.

  • Causality of Hazard: The nitrogen atom in the bicyclic structure imparts basicity and reactivity. Amines can be corrosive and harmful to aquatic life if released into the environment.[3]

It is imperative to treat this compound as hazardous waste. Disposal into sanitary sewer systems or regular trash is strictly prohibited.[4]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA), which ensures worker safety.[4][5]

  • EPA Regulations: Your laboratory is classified as a waste generator, which can range from a Very Small Quantity Generator (VSQG) to a Large Quantity Generator (LQG), based on the total volume of hazardous waste produced monthly.[6] This status dictates storage time limits and reporting requirements.[7] For academic labs, EPA's Subpart K provides alternative, more flexible standards for managing hazardous waste, requiring removal from the lab every twelve months and development of a Laboratory Management Plan.[8]

  • OSHA Requirements: OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard mandates that all personnel handling hazardous waste must receive appropriate training.[9][10] This includes identification of hazards, proper use of Personal Protective Equipment (PPE), and emergency response procedures.[5][11]

Pre-Disposal: In-Lab Waste Accumulation and Handling

Proper disposal begins at the point of generation. Adherence to in-lab protocols is the first line of defense against accidental exposure and environmental release.

Personal Protective Equipment (PPE)

The principle of causality here is to prevent all routes of exposure: dermal, ocular, and inhalation. Based on related compounds, the following PPE is mandatory:

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect for integrity before each use.[12][13][14]Prevents skin contact. Amines can be corrosive or toxic upon dermal absorption.[1]
Eye/Face Protection ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.[1][13]Protects against splashes and aerosols, preventing severe eye irritation or damage.[2]
Body Protection A flame-resistant lab coat.[13]Protects skin and personal clothing from contamination.
Respiratory Use only within a certified chemical fume hood to avoid inhaling vapors.[1][12]The compound's volatility may not be fully known; a fume hood provides essential vapor containment.
Waste Container Selection and Labeling

The integrity of the waste stream is maintained through proper containerization and labeling, a core requirement of the EPA.[7]

  • Container Compatibility: Use only containers made of materials chemically compatible with amines, such as High-Density Polyethylene (HDPE).[3] The container must be free from damage and have a secure, leak-proof closure.[4]

  • Segregation: Never mix incompatible waste streams. 2-Azabicyclo[2.2.2]octan-5-one waste should be kept separate from acids, oxidizing agents, and other reactive chemicals to prevent hazardous reactions.[3]

  • Labeling: Immediately upon adding the first drop of waste, the container must be labeled. The EPA requires labels to include:

    • The words "Hazardous Waste" .[6][7]

    • The full chemical name: "2-Azabicyclo[2.2.2]octan-5-one" . Do not use abbreviations.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[7]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

This protocol details the process for accumulating and preparing 2-Azabicyclo[2.2.2]octan-5-one waste for collection by a licensed hazardous waste disposal vendor.

Protocol: Hazardous Waste Accumulation

  • Designate a Satellite Accumulation Area (SAA): Identify a specific location within the laboratory, at or near the point of waste generation, for the waste container.[7] This area must be under the control of laboratory personnel.[4]

  • Prepare the Waste Container:

    • Select a clean, appropriate HDPE container with a screw-top cap.

    • Affix a "Hazardous Waste" label and fill in the chemical name and hazard information.

  • Transfer Waste:

    • Perform all waste transfers inside a chemical fume hood.

    • Use a funnel to prevent spills on the exterior of the container.

    • Keep the container closed at all times except when actively adding waste.[15] This is a critical EPA requirement.

  • Monitor Fill Level: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[15]

  • Storage in SAA:

    • Store the sealed container in the designated SAA.

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used.

  • Requesting Pickup: Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department or the contracted hazardous waste vendor to schedule a pickup. Do not move the waste to another SAA.[7]

Disposal Decision Workflow

The following diagram illustrates the procedural logic for managing 2-Azabicyclo[2.2.2]octan-5-one waste from generation to final disposal.

G cluster_lab In-Laboratory Operations cluster_disposal EHS / Vendor Coordination A Waste Generated (2-Azabicyclo[2.2.2]octan-5-one) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select & Label Compatible HDPE Container B->C D Is Container Labeled with 'Hazardous Waste' & Contents? C->D D->C No E Transfer Waste in Fume Hood D->E Yes F Keep Container Securely Closed E->F G Store in Designated SAA with Secondary Containment F->G H Container Full or Project Complete? G->H H->E No (Continue Use) I Contact EHS for Pickup H->I Yes J Waste Collected by Licensed Vendor I->J K Final Disposal via Incineration or Other Approved Method J->K

Caption: Workflow for the safe disposal of 2-Azabicyclo[2.2.2]octan-5-one.

Emergency Procedures: Spill and Exposure Management

In accordance with OSHA guidelines, your lab must have a written emergency response plan.[11]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][12]

  • Small Spill (in fume hood): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Scoop the material into a labeled hazardous waste container.

  • Large Spill: Evacuate the immediate area. Alert your colleagues and contact your institution's EHS emergency line. Do not attempt to clean it up without proper training and equipment.

By implementing these scientifically grounded and regulatorily compliant procedures, you ensure the safety of yourself, your colleagues, and the environment, reinforcing the deep trust your institution places in your work.

References

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  • MSDS of 5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane. (2026, March 21). Capot Chemical.
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  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. (2023, October 02). Nature.
  • SAFETY DATA SHEET: 3-Quinuclidinol. (2023, September 25). Fisher Scientific.

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